Ethyl 11-azidoundecanoate
Description
Properties
IUPAC Name |
ethyl 11-azidoundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-2-18-13(17)11-9-7-5-3-4-6-8-10-12-15-16-14/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSQNYXNAKXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatility of Omega-Azido Fatty Acid Esters: A Technical Guide for Material Science
Abstract
Omega-azido fatty acid esters are emerging as a pivotal class of chemical tools in material science. Their unique bifunctional nature, combining the inherent properties of fatty acid chains with the versatile reactivity of a terminal azide group, enables the precise engineering of surfaces and the synthesis of novel polymeric materials. This guide provides an in-depth exploration of the synthesis, characterization, and application of these compounds, with a particular focus on their utility in "click chemistry" for surface functionalization and polymer architecture. Detailed protocols, mechanistic insights, and comparative analyses of different conjugation strategies are presented to equip researchers, scientists, and drug development professionals with the knowledge to leverage these powerful molecules in their work.
Introduction: The Power of Bifunctionality
Fatty acids and their esters are fundamental building blocks in both biological and industrial systems. Their long aliphatic chains confer hydrophobicity, flexibility, and the ability to self-assemble, making them attractive components for lubricants, surfactants, and biodegradable polymers.[1][2] The introduction of a terminal azide (-N₃) group onto the omega (ω) position of a fatty acid ester transforms it into a highly versatile molecular linker. The azide group is compact, stable under a wide range of chemical conditions, and, most importantly, serves as a "handle" for highly specific and efficient chemical reactions, most notably the azide-alkyne cycloadditions, famously known as "click chemistry".[3][4]
This guide will delve into the world of omega-azido fatty acid esters, exploring how this simple yet powerful modification unlocks a vast array of possibilities in material science. We will examine their synthesis, the nuances of their application in modifying diverse material surfaces, and their role as monomers in the creation of advanced functional polymers.
Synthesis and Characterization of Omega-Azido Fatty Acid Esters
The synthesis of omega-azido fatty acid esters typically involves a two-step process starting from an omega-hydroxy or omega-bromo fatty acid ester.
Synthetic Pathway
A common and reliable method for synthesizing omega-azido fatty acid esters is through the nucleophilic substitution of a terminal halogen with an azide salt. For example, the synthesis of methyl 12-azidododecanoate from methyl 12-bromododecanoate is a representative procedure.
Experimental Protocol: Synthesis of Methyl 12-Azidododecanoate
Materials:
-
Methyl 12-bromododecanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 12-bromododecanoate (1 equivalent) in anhydrous DMF. Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 12-azidododecanoate.
Characterization
The successful synthesis of the omega-azido fatty acid ester must be confirmed through various analytical techniques.
| Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a sharp, strong absorption band around 2100 cm⁻¹, characteristic of the azide (N=N=N) stretching vibration. Disappearance of the C-Br stretching vibration (if starting from a bromo-ester). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A triplet at ~3.2 ppm corresponding to the methylene protons adjacent to the azide group. ¹³C NMR: A peak around 51 ppm for the carbon atom attached to the azide group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the omega-azido fatty acid ester. |
The "Click Chemistry" Toolbox for Material Science
The terminal azide group of omega-azido fatty acid esters is a key participant in one of the most powerful sets of chemical reactions in modern science: "click chemistry."[4] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions.[3] For material science applications, two primary types of azide-alkyne cycloadditions are of paramount importance: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[4] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Diagram: The CuAAC Reaction Mechanism
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) as the alkyne component.[2] The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed without a catalyst.[2] This is particularly advantageous in biological systems where the cytotoxicity of copper is a concern, but it also finds utility in material science applications where metal contamination is undesirable.
Diagram: The SPAAC Reaction Mechanism
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
CuAAC vs. SPAAC: A Comparative Analysis for Material Science
The choice between CuAAC and SPAAC depends on the specific requirements of the material and the intended application.
| Parameter | CuAAC | SPAAC | Key Considerations for Material Science |
| Reaction Speed | Very fast (10 to 10⁴ M⁻¹s⁻¹)[2] | Slower (10⁻² to 1 M⁻¹s⁻¹)[2] | For rapid surface modification or polymer synthesis, CuAAC is often preferred. |
| Catalyst Requirement | Yes (Copper (I))[4] | No (Metal-free)[2] | SPAAC is essential for applications where metal contamination could affect material properties (e.g., electronics, catalysis). |
| Biocompatibility | Limited due to copper cytotoxicity.[5] | High.[2] | Crucial for biomaterials and drug delivery systems. |
| Alkyne Reagent | Simple terminal alkynes. | Bulky, strained cyclooctynes (e.g., DBCO).[2] | The steric bulk of cyclooctynes in SPAAC can sometimes influence the packing and properties of self-assembled monolayers or polymer chains. |
| Regioselectivity | High (yields 1,4-isomer).[4] | Low (yields a mixture of regioisomers).[2] | For applications requiring precise, uniform orientation of the attached molecule, the high regioselectivity of CuAAC is a significant advantage. |
Applications in Surface Modification
Omega-azido fatty acid esters are excellent molecules for modifying the surfaces of a wide range of materials, including metals, metal oxides, and carbon-based materials. The fatty acid chain provides a mechanism for adhesion to hydrophobic surfaces or can be further functionalized to anchor to hydrophilic surfaces, while the terminal azide is poised for subsequent "click" reactions.
Self-Assembled Monolayers (SAMs) on Gold Surfaces
Azido-terminated alkanethiols, which can be synthesized from omega-azido fatty acids, readily form well-ordered self-assembled monolayers (SAMs) on gold surfaces.[6] These SAMs present a surface of azide groups that can be used to immobilize a wide variety of alkyne-containing molecules.
Experimental Workflow: Formation and Functionalization of an Azide-Terminated SAM on Gold
Caption: Workflow for creating a functionalized gold surface using an azide-terminated SAM.
Modification of Nanoparticles
Omega-azido fatty acid esters can be used to functionalize the surface of various nanoparticles, imparting new properties and enabling their use in advanced applications. For example, silica nanoparticles can be first functionalized with an amine-terminated silane, followed by coupling with an omega-azido fatty acid to introduce azide groups onto the surface. These azide-functionalized nanoparticles can then be "clicked" with alkyne-containing molecules, such as fluorescent dyes for imaging applications or polymers for creating core-shell structures.
Functionalization of Graphene and Carbon Nanotubes
The surfaces of graphene and carbon nanotubes can be functionalized with omega-azido fatty acid esters, often through non-covalent interactions (π-π stacking) of an aromatic anchor group attached to the fatty acid, or by covalently attaching them to defects or functional groups on the carbon surface.[7] This allows for the subsequent attachment of a wide range of molecules via click chemistry, tuning the electronic and physical properties of these carbon nanomaterials for applications in sensors, composites, and electronics.
Applications in Polymer Synthesis
Omega-azido fatty acid esters can serve as versatile monomers or functionalizing agents in polymer synthesis. Their ability to participate in click chemistry reactions allows for the creation of well-defined polymer architectures that are not easily accessible through traditional polymerization methods.
Grafting Polymers onto Surfaces
A surface functionalized with an omega-azido fatty acid ester can act as an initiation point for grafting polymers. For example, an alkyne-terminated polymer can be "clicked" onto the azide-functionalized surface, creating a dense polymer brush. This is a powerful technique for controlling surface properties such as wettability, biocompatibility, and adhesion.
Synthesis of Functional Polyesters and Polytriazoles
Omega-azido fatty acid esters can be incorporated into the backbone of polyesters through condensation polymerization. The resulting polymers possess pendant azide groups that can be post-functionalized using click chemistry. Alternatively, bifunctional molecules containing both an azide and an alkyne can be polymerized with di-alkynes or di-azides, respectively, to create polytriazoles, a class of polymers with interesting thermal and mechanical properties.[8]
Troubleshooting and Best Practices
-
Purity of Reagents: The success of click chemistry reactions is highly dependent on the purity of the azide and alkyne reagents. Ensure that the omega-azido fatty acid ester is thoroughly purified before use.
-
Copper Catalyst in CuAAC: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) form.[9] It is crucial to use a reducing agent like sodium ascorbate and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for sensitive substrates.[9]
-
Ligands for CuAAC: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency, particularly in aqueous or mixed solvent systems.
-
Solvent Choice: The choice of solvent is critical for both the click reaction and for ensuring that the reactants are well-solvated. For surface modification, the solvent must be compatible with the material being modified.
-
Characterization is Key: Thoroughly characterize the modified material at each step to confirm the success of the functionalization. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), contact angle measurements, and ellipsometry are invaluable for characterizing modified surfaces.
Conclusion and Future Outlook
Omega-azido fatty acid esters represent a powerful and versatile platform for innovation in material science. Their straightforward synthesis and the exceptional reliability of their "click" reactions provide a robust toolkit for the precise engineering of surfaces and the creation of novel polymers with tailored functionalities. As the demand for advanced materials with controlled properties continues to grow, the importance of these bifunctional molecules is set to increase. Future research will likely focus on expanding the range of fatty acid backbones available, developing new and more efficient click-type reactions, and exploring the application of these materials in emerging fields such as flexible electronics, advanced coatings, and sophisticated biomedical devices. The "click" of an azide with an alkyne is more than just a chemical reaction; it is a gateway to a new level of control in the design and fabrication of functional materials.
References
-
Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Retrieved from [Link]
-
PMC. (n.d.). Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science. Retrieved from [Link]
-
PMC. (n.d.). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Taylor & Francis Online. (2008, February 15). Fatty Acid Based Biodegradable Polymer. Retrieved from [Link]
-
ResearchGate. (2014, September 16). Does anyone have some tips for a good surface click chemistry? Retrieved from [Link]
- Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
-
PMC. (n.d.). ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Vegetable oils as platform chemicals for polymer synthesis. Retrieved from [Link]
-
RSC Publishing. (2020, April 17). Progress in the functional modification of graphene/graphene oxide: a review. Retrieved from [Link]
-
ACS Publications. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved from [Link]
-
ACS Publications. (2016, November 15). Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Development and characterization of azido fatty acid protein modification in C2C12 myoblasts. Retrieved from [Link]
-
MDPI. (2021, May 29). Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Retrieved from [Link]
-
RSC Publishing. (2023, May 4). An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. Retrieved from [Link]
-
Taylor & Francis Online. (2014, December 18). Synthesis and characterization of polyesters derived from glycerol, azelaic acid, and succinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS and AFM investigations of annealing induced surface modifications of MgO single crystals. Retrieved from [Link]
-
PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
RSC Publishing. (n.d.). Vegetable oil-based polymeric materials: synthesis, properties, and applications. Retrieved from [Link]
-
STROBE. (2019, December 5). Azidated Graphene: Direct Azidation from Monolayers, Click Chemistry, and Bulk Production from Graphite. Retrieved from [Link]
-
PubMed. (n.d.). Utilization of Stearic acid Extracted from Olive Pomace for Production of Triazoles, Thiadiazoles and Thiadiazines Derivatives of Potential Biological Activities. Retrieved from [Link]
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ACS Publications. (2025, April 27). Comparative Study of Click Handle Stability in Common Ligation Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
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Longdom Publishing. (n.d.). Azido ester functionalized graphene oxide for energetic application. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... Retrieved from [Link]
-
PubMed. (2014, September 15). ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, March 10). Synthesis and Characterization of Green Biodegradable Palm Oleic Acid Based Polyester. Retrieved from [Link]
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ResearchGate. (n.d.). Self-Assembled Monolayers of Alkanethiols on Gold Prepared in a Hexagonal Lyotropic Liquid Crystalline Phase of Triton X-100/Water System. Retrieved from [Link]
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RSC Publishing. (n.d.). The synthesis of polyisoxazoles incorporating fatty acids. Retrieved from [Link]
-
ACS Publications. (2023, January 23). Enabling Green Manufacture of Polymer Products via Vegetable Oil Epoxides. Retrieved from [Link]
- Google Patents. (n.d.). KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
-
Reddit. (2024, January 22). Click Reaction Looking Weird? Retrieved from [Link]
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JPT. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Retrieved from [Link]
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PMC. (n.d.). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces. Retrieved from [Link]
-
SLUpub. (n.d.). Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing. Retrieved from [Link]
- Google Patents. (n.d.). DE3407415A1 - Process for the preparation of 12-aminododecanoic acid from residues obtained in the preparation of laurolactam.
-
ResearchGate. (2021, December 2). Synthesis and characterization of palm oleic acid based polyester for bioplastic applications. Retrieved from [Link]
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MDPI. (2025, March 25). Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters. Retrieved from [Link]
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OCL. (2016, June 7). Vegetable oils: a source of polyols for polyurethane materials. Retrieved from [Link]
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Nanocs. (n.d.). Graphene oxide, azide functional. Retrieved from [Link]
Sources
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- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Stability Profile of Terminal Azide-Ethyl Ester Linkers
Topic: Stability of Terminal Azide Groups in Ethyl Ester Linkers Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.
Executive Summary
The integration of a terminal azide (
Key Takeaway: The limiting factor in the stability of this construct is rarely the azide (which survives
Chemical & Physical Stability Landscape
The stability of the
Thermal Stability & Explosivity
Terminal alkyl azides are thermodynamically unstable but kinetically inert. Decomposition occurs via
-
The Rule of Three: To ensure safety during handling and storage, the number of carbon (
) and oxygen ( ) atoms relative to nitrogen ( ) atoms must satisfy:-
Implication: A simple azido-ethyl ester linker (e.g., Ethyl 4-azidobutanoate) is generally safe. However, low molecular weight precursors (e.g., Ethyl azidoacetate) are high-energy compounds and must be treated as potential explosives.
-
-
Thermal Threshold:
-
Safe Zone:
C. -
Risk Zone:
C (Onset of nitrene formation/decomposition). -
Critical: Do not distill neat.
-
Chemical Compatibility Matrix
| Condition | Azide Stability ( | Ethyl Ester Stability ( | Outcome / Recommendation |
| Dilute Acid (HCl, TFA) | High | Moderate | Azide is proton-inert. Ester hydrolysis requires heat/time. |
| Strong Base (NaOH, LiOH) | High | Low | Standard Deprotection: Saponification cleaves ester to acid; azide remains intact. |
| Reducing Agents (H₂, Pd/C) | Low | High | Hydrogenation reduces azide to amine ( |
| Phosphines (PPh₃) | Unstable | High | Staudinger Reduction: Rapidly converts azide to amine.[2] Incompatible if azide preservation is required. |
| Cu(I) Catalysts (Click) | Reacts | High | CuAAC: Forms triazole. Ester survives if pH is buffered (avoid basic amines). |
| Electrophiles (NHS, Alkyl halides) | High | High | Both groups are nucleophile-tolerant (orthogonal). |
Biological Stability: The "Esterase Trap"
For drug development (ADCs/PROTACs), the stability of the ethyl ester in biological fluids is the primary failure mode.
Plasma Stability (Species Differences)
Ethyl esters are substrates for carboxylesterases (CES). There is a massive interspecies difference in esterase activity that often confounds preclinical data.
-
Rodents (Mouse/Rat): High levels of plasma esterases. Ethyl esters are rapidly hydrolyzed (
min).-
Consequence: In preclinical mouse models, an ethyl ester linker will act as a "carboxylic acid" metabolite almost immediately upon injection.
-
-
Humans: Low levels of plasma esterases. Ethyl esters are relatively stable (
hours).-
Translational Risk: A compound that fails in mice due to hydrolysis may work in humans, or vice versa if the ester hydrolysis is required for prodrug activation.
-
Intracellular Stability
-
Lysosome: High proteolytic and esterase activity (Cathepsins/Lipases). Ethyl esters will likely be cleaved upon endocytosis.
Visualization: Stability & Reaction Pathways
The following diagram illustrates the orthogonal reactivity pathways for the Azide-Ethyl Ester linker.
Caption: Orthogonal reaction pathways. Green/Blue paths represent constructive synthetic modifications. Yellow represents reduction (azide loss). Red represents decomposition or metabolic instability.
Experimental Protocols
Protocol A: Selective Saponification (Cleaving Ester, Preserving Azide)
Objective: Convert the ethyl ester to a carboxylic acid for subsequent NHS-ester activation, without degrading the terminal azide.
-
Dissolution: Dissolve 1.0 eq of Azide-Ethyl Ester in THF (0.1 M).
-
Base Addition: Add 1.2 eq of LiOH (dissolved in minimal water).
-
Note: LiOH is preferred over NaOH as it is milder and less likely to cause elimination if the spacer is short.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Monitor: TLC/LCMS. Look for mass shift
Da (Et to H). -
Warning: Do not heat. Heat + Base promotes side reactions.
-
-
Workup: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.
-
Result: Quantitative yield of
.
-
Protocol B: CuAAC "Click" Reaction (Preserving Ester)
Objective: Conjugate the azide to an alkyne without hydrolyzing the ethyl ester.
-
Buffer Selection: Use PBS (pH 7.4) or tBuOH/Water (1:1).
-
Critical: Avoid high pH buffers (Carbonate/Bicarbonate pH > 9) which promote ester hydrolysis.
-
-
Catalyst: Add CuSO₄ (5 mol%) and THPTA ligand (10 mol%).
-
Reductant: Add Sodium Ascorbate (20 mol%).
-
Reaction: Stir at RT for 1–2 hours.
-
Validation: The ester linkage is stable at pH 7.4 for the duration of a standard Click reaction.
-
Protocol C: Plasma Stability Assay (Data Generation)
Objective: Determine the half-life of the linker in biological matrix.
-
Preparation: Prepare a 10 mM stock of the linker in DMSO.
-
Incubation: Spike stock into pooled plasma (Mouse and Human separately) to a final concentration of 10 µM. Incubate at 37°C.
-
Sampling: Aliquot at
min. -
Quench: Add cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Track: Parent (Ester) and Metabolite (Acid).
-
Troubleshooting & Risk Mitigation
| Symptom | Probable Cause | Corrective Action |
| Loss of Azide Signal (IR ~2100 cm⁻¹) | Staudinger Reduction | Ensure no phosphines (PPh₃) are present in solvent lines or reagents. |
| Unexpected Carboxylic Acid formation | Buffer pH too high | Switch Click reaction buffer to PBS or HEPES (pH 7.0–7.4). |
| Explosive/Rapid Decomposition | High N/C ratio | Calculate |
| Elimination (Formation of alkene) | Alpha-proton acidity | If linker is Azide-CH₂-COOEt (alpha-azido), base will cause elimination. Use beta- or gamma-spacers. |
References
-
Thermal Stability of Organic Azides
- Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Relevance: Defines the r
-
URL:[Link]
-
Esterase Species Differences
- Source: Bahar, F. G., et al. "Species differences in the metabolism of ester-containing drugs." Drug Metabolism and Disposition, 2012.
- Relevance: Explains the rapid hydrolysis in mouse vs. human plasma.
-
URL:[Link]
-
Staudinger Reduction Mechanism
- Source: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992.
- Relevance: Details the incomp
-
URL:[Link]
-
CuAAC Click Chemistry Conditions
- Source: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie, 2002.
- Relevance: Establishes standard conditions comp
-
URL:[Link]
Sources
An In-depth Technical Guide to Ethyl 11-azidoundecanoate: Synthesis, Properties, and Applications in Bioorthogonal Chemistry
Introduction
In the landscape of modern chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Ethyl 11-azidoundecanoate has emerged as a key bifunctional linker molecule, instrumental in the advancement of bioorthogonal chemistry. Its structure, featuring a terminal azide group and a versatile ethyl ester, makes it an invaluable tool for researchers seeking to introduce bioorthogonal handles onto a variety of molecules and surfaces. This guide provides a comprehensive overview of Ethyl 11-azidoundecanoate, from its fundamental physicochemical properties to its synthesis and practical applications, with a focus on the underlying scientific principles that govern its utility.
The significance of Ethyl 11-azidoundecanoate lies in its role as a bridge between the worlds of synthetic chemistry and biology. The azide moiety is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates. The long undecanoate chain provides a flexible spacer, minimizing steric hindrance in conjugation reactions, while the ethyl ester offers a handle for further chemical modification or for influencing the compound's solubility and cell permeability. This guide will delve into the technical details that make Ethyl 11-azidoundecanoate a powerful reagent for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 11-azidoundecanoate is essential for its effective application. These properties dictate its behavior in different solvents, its reactivity, and its suitability for various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅N₃O₂ | Deduced from precursor |
| Molecular Weight | 255.36 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil (predicted) | Inferred from similar compounds |
| Boiling Point | > 200 °C at 760 mmHg (predicted) | Inferred from precursor |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate, Alcohols). Insoluble in water. | General chemical knowledge |
Table 1: Key Physicochemical Properties of Ethyl 11-azidoundecanoate.
The molecular formula, C₁₃H₂₅N₃O₂, is derived from its common precursor, Ethyl 11-bromoundecanoate (C₁₃H₂₅BrO₂), through the substitution of the bromine atom with an azide group. The molecular weight is calculated based on this formula. The physical appearance and boiling point are predicted based on the properties of the bromo- precursor and other long-chain alkyl esters. Its solubility profile is typical for a molecule with a long hydrocarbon chain and polar functional groups.
Synthesis of Ethyl 11-azidoundecanoate
The most common and efficient synthesis of Ethyl 11-azidoundecanoate involves a nucleophilic substitution reaction starting from Ethyl 11-bromoundecanoate. This method is favored for its high yield and the ready availability of the starting material.
Reaction Principle: Sₙ2 Nucleophilic Substitution
The synthesis hinges on the Sₙ2 (bimolecular nucleophilic substitution) mechanism. The azide ion (N₃⁻), typically from sodium azide (NaN₃), acts as a potent nucleophile. It attacks the carbon atom bonded to the bromine, which is electrophilic due to the electronegativity of the bromine atom. The reaction proceeds in a single, concerted step where the carbon-azide bond forms concurrently with the cleavage of the carbon-bromine bond. The bromide ion is an excellent leaving group, which drives the reaction to completion.
Experimental Protocol: Synthesis from Ethyl 11-bromoundecanoate
This protocol describes a robust method for the synthesis of Ethyl 11-azidoundecanoate.
Materials:
-
Ethyl 11-bromoundecanoate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 11-bromoundecanoate in anhydrous DMF.
-
Addition of Azide: Add sodium azide to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude Ethyl 11-azidoundecanoate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Bioorthogonal Chemistry
The primary application of Ethyl 11-azidoundecanoate is in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is the key functional group for this purpose.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent "click" reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.
Mechanism Insight: The role of the copper(I) catalyst is to activate the terminal alkyne, making it more susceptible to cycloaddition with the azide. The reaction proceeds through a copper-acetylide intermediate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. In SPAAC, the alkyne is part of a strained ring system (e.g., cyclooctyne derivatives like DBCO or BCN). The ring strain provides the driving force for the reaction with the azide, eliminating the need for a catalyst.
Experimental Workflow: Protein Labeling using CuAAC
This workflow outlines the general steps for labeling a protein of interest (POI) that has been metabolically engineered to contain an alkyne-bearing amino acid, using Ethyl 11-azidoundecanoate as a precursor for a reporter molecule.
Figure 2: Conceptual workflow for protein labeling via CuAAC.
Protocol Outline:
-
Preparation of the Azide-Reporter: The ethyl ester of Ethyl 11-azidoundecanoate can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to an amine-functionalized reporter molecule (e.g., a fluorescent dye, biotin) using standard peptide coupling chemistry (e.g., EDC/NHS).
-
Metabolic Labeling: The protein of interest is expressed in a system (e.g., cell culture) where a non-canonical amino acid containing a terminal alkyne (e.g., L-azidohomoalanine) is incorporated.
-
Cell Lysis and Protein Isolation: The cells are lysed, and the protein of interest is isolated or enriched.
-
Click Reaction: The alkyne-containing protein is incubated with the azide-reporter conjugate in the presence of a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or THPTA).
-
Purification and Analysis: The now-labeled protein is purified from excess reagents and analyzed using appropriate techniques (e.g., SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or Western blotting for biotin-tagged proteins).
Conclusion
Ethyl 11-azidoundecanoate is a versatile and indispensable tool in the field of chemical biology and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, the bioorthogonal reactivity of its terminal azide group, empower researchers to perform highly specific chemical modifications on complex biological molecules. The ability to participate in both copper-catalyzed and strain-promoted click chemistry reactions provides a flexible platform for a wide array of applications, from fundamental biological studies to the development of targeted therapeutics and diagnostics. As the demand for precise and efficient bioconjugation strategies continues to grow, the importance of foundational reagents like Ethyl 11-azidoundecanoate will undoubtedly increase.
References
-
PubChem Compound Summary for Ethyl 11-bromoundecanoate. National Center for Biotechnology Information. [Link]
-
Click Chemistry. Wikipedia. [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. MDPI. [Link]
-
Synthesis of ethyl-11-bromoundecanoate. PrepChem. [Link]
Methodological & Application
Synthesis of Ethyl 11-azidoundecanoate from Ethyl 11-bromoundecanoate
Executive Summary
This application note details the synthesis of Ethyl 11-azidoundecanoate from Ethyl 11-bromoundecanoate via nucleophilic substitution. This molecule serves as a critical heterobifunctional linker in "Click Chemistry" (CuAAC), enabling the conjugation of hydrophobic alkyl chains to biomolecules, surfaces, or PROTACs.
Unlike generic protocols, this guide emphasizes process safety regarding organic azides and provides a self-validating workflow using IR and NMR spectroscopy to ensure complete conversion without unnecessary purification steps.
Chemical Strategy & Mechanism
The transformation relies on a classical
Reaction Scheme
Substrate: Ethyl 11-bromoundecanoate (
Mechanistic Insight
The reaction rate is heavily influenced by the solvent. Polar aprotic solvents like DMF are essential because they solvate the sodium cation (
Figure 1: Mechanistic flow of the azide substitution in polar aprotic media.
Safety Assessment: The "Rule of Six"
CRITICAL WARNING: Azides are potentially explosive.[1][2] Before synthesis, you must validate the stability of the target molecule.[1][3]
Stability Calculation
We apply the C/N Ratio and the Rule of Six to determine isolability.
-
Formula:
[2] -
Target Molecule: Ethyl 11-azidoundecanoate (
)[4]- (Carbons) = 13
- (Oxygens) = 2
- (Nitrogens) = 3
-
Calculation:
Hazard Note: Avoid using halogenated solvents (DCM, Chloroform) during reaction or workup with sodium azide, as this can form di- and tri-azidomethane , which are extremely explosive.[4][1]
Experimental Protocol
Materials
| Component | Purity | Role | Notes |
| Ethyl 11-bromoundecanoate | >97% | Substrate | Liquid or low-melting solid.[4] |
| Sodium Azide ( | >99% | Reagent | Highly toxic.[4] Do not contact with acid.[1][2] |
| DMF (Anhydrous) | 99.8% | Solvent | Water inhibits rate; use anhydrous.[4] |
| Diethyl Ether or EtOAc | ACS | Extraction | For workup.[4] |
| Brine (Sat. NaCl) | - | Wash | Removes DMF residue.[4] |
Step-by-Step Procedure
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 11-bromoundecanoate (1.0 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).
-
Expert Tip: DMF is preferred over DMSO for easier removal during workup, though DMSO reacts slightly faster.
-
Add Sodium Azide (1.5 equiv) in one portion.
-
Note: The sodium azide will not fully dissolve initially; the reaction is heterogeneous.
2. Execution:
-
Seal the flask and heat to 60°C in an oil bath.
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). Staining with
or Iodine is required as the azide is not UV active. However, the most reliable check is IR (see Section 6).
3. Workup (The "Wash" Phase):
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with Diethyl Ether (5x reaction volume).
-
Pour into a separatory funnel containing Water .
-
Wash 1: Water (removes bulk DMF and unreacted
). -
Wash 2: Water (removes residual DMF).
-
Wash 3: Saturated Brine (dries the organic layer).
-
Safety: The aqueous waste contains unreacted azide. Quench with dilute bleach or handle according to institutional hazardous waste guidelines.
4. Isolation:
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotovap) at 40°C.
-
Result: A clear to pale yellow oil. Yields are typically >95% .
Process Optimization & Workflow
The following diagram illustrates the critical decision points to ensure high purity without column chromatography.
Figure 2: Operational workflow with IR checkpoint for self-validation.
Characterization & Validation (Self-Validating System)
To ensure the protocol worked without running a full column purification, rely on these specific spectroscopic markers.
Infrared Spectroscopy (FT-IR) - The Gold Standard
This is the fastest method to verify the transformation.
-
Starting Material (Bromide): No signal in the 2000–2200
region. -
Product (Azide): A distinct, strong, sharp peak at ~2090–2100
.-
Validation: If the peak is weak, conversion is low. If absent, the reaction failed.
-
NMR Spectroscopy (400 MHz, )
The shift of the methylene protons adjacent to the functional group is diagnostic.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| 3.40 | Triplet | Disappears upon completion.[4] | |
| 3.25 | Triplet | Diagnostic Peak. Upfield shift due to shielding.[4] | |
| 4.12 | Quartet | Ester methylene (Reference).[4] | |
| 1.25 | Triplet | Ester methyl.[4] |
Purity Check: If you see a triplet at 3.40 ppm, the reaction is incomplete. Add more
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][1][5] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[4][1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition, 44(33), 5188–5240.[4]
-
University of California, Santa Cruz. (n.d.). Azide Safety Guidelines. Environmental Health & Safety.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733499, Ethyl 11-bromoundecanoate.
Sources
Application Note: High-Efficiency Hydrolysis of Ethyl 11-Azidoundecanoate to 11-Azidoundecanoic Acid
This Application Note is structured as a comprehensive technical guide for the hydrolysis of Ethyl 11-azidoundecanoate. It is designed for immediate implementation in research and development laboratories, prioritizing safety, yield, and purity.
Abstract
This protocol details the chemical transformation of Ethyl 11-azidoundecanoate to 11-azidoundecanoic acid via lithium hydroxide-mediated hydrolysis. 11-Azidoundecanoic acid is a critical bifunctional linker used extensively in "Click Chemistry" (CuAAC) and self-assembled monolayer (SAM) formation. This guide addresses the specific solubility challenges of long-chain aliphatic esters and provides a rigorous safety framework for handling organic azides, ensuring high yields (>90%) and purity suitable for bioconjugation or surface functionalization.
Strategic Analysis & Reaction Design
The Chemical Challenge
The hydrolysis of Ethyl 11-azidoundecanoate presents two conflicting requirements:
-
Solubility: The lipophilic undecyl chain renders the starting material insoluble in pure aqueous base, necessitating an organic co-solvent.
-
Chemoselectivity: The terminal azide group (
) is generally stable to base but can be sensitive to thermal stress or strong reducing environments.
The Solution: LiOH / THF / Water System
We utilize a Lithium Hydroxide (LiOH) system in a Tetrahydrofuran (THF) and Water mixture.[1][2]
-
Why LiOH? It is a mild nucleophilic base that minimizes side reactions compared to NaOH or KOH.
-
Why THF? It is essentially the only water-miscible solvent that effectively dissolves long-chain fatty esters, ensuring a homogeneous reaction phase which significantly accelerates kinetics.
Reaction Scheme
The transformation proceeds via a tetrahedral intermediate, releasing ethanol and the lithium carboxylate, which is subsequently protonated.
Figure 1: Reaction pathway for the saponification of Ethyl 11-azidoundecanoate.
Safety Profile: Handling Organic Azides
Before proceeding, the safety profile of the azide moiety must be validated.[3][4]
The "Rule of Six" Assessment
Organic azides are potentially explosive.[3][4][5] Stability is estimated using the Carbon-to-Nitrogen ratio (
-
Formula:
-
Carbon Count: 11
-
Nitrogen Count: 3
-
Ratio:
Verdict: Since
Critical Hazard: Hydrazoic Acid ( )
While the organic azide is stable, acidification steps must be performed with caution. If any unreacted sodium azide (
-
Control: Ensure the starting material (Ethyl ester) is free of ionic azide salts before starting this hydrolysis.
Materials & Equipment
| Component | Specification | Purpose |
| Starting Material | Ethyl 11-azidoundecanoate (>95%) | Substrate |
| Base | Lithium Hydroxide Monohydrate ( | Hydrolysis reagent |
| Solvent A | Tetrahydrofuran (THF), HPLC Grade | Solubilizes the lipophilic tail |
| Solvent B | Deionized Water ( | Solubilizes the base |
| Acid | 1M Hydrochloric Acid (HCl) | Protonation of the salt |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Isolates the product |
| Drying Agent | Sodium Sulfate ( | Removes water from organic phase |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 11-azidoundecanoate (1.0 equiv) in THF (concentration ~0.1 M).
-
Note: Ensure the ester is fully dissolved before adding water to prevent precipitation.
-
-
Reagent Preparation: Dissolve LiOH·H₂O (3.0 equiv) in a minimal amount of water (Volume ratio THF:Water should be approx 3:1 or 4:1).
-
Addition: Add the aqueous LiOH solution dropwise to the stirring ester solution. The mixture may turn slightly cloudy initially but should become clear or form a fine suspension.
-
Incubation: Stir vigorously at Room Temperature (20–25°C) .
-
Duration: Typically 4 to 16 hours.
-
Monitoring: Monitor via TLC (System: 10% EtOAc in Hexanes). The ester (
) should disappear, and the acid (stays at baseline or ) will form. Stain with KMnO₄ or Iodine.
-
Step 2: Workup & Isolation
-
Concentration: Remove the majority of THF under reduced pressure (Rotary Evaporator, bath temp < 40°C). Do not distill to dryness; leave the aqueous slurry.
-
Dilution: Add DI water to the residue to dissolve the lithium salt fully.
-
Washing (Optional but Recommended): Wash the aqueous phase once with Diethyl Ether or Hexanes to remove any unreacted ester or non-polar impurities. Discard the organic layer.
-
Acidification (CRITICAL):
-
Place the aqueous layer in an ice bath (0°C).
-
Slowly add 1M HCl dropwise with stirring until pH reaches ~2.0.
-
Observation: The product, 11-azidoundecanoic acid, will precipitate as a white solid or oil out.
-
-
Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x) .
-
Drying: Combine the EtOAc layers, wash with Brine (1x), and dry over anhydrous
for 15 minutes. -
Filtration & Evaporation: Filter off the solids and concentrate the filtrate under reduced pressure.
Step 3: Purification
The crude product is often pure enough (>95%) for most applications. If necessary:
-
Recrystallization: Dissolve in minimum hot Hexanes/EtOAc (9:1) and cool to -20°C.
-
Storage: Store at -20°C protected from light.
Process Visualization: Workup Logic
Figure 2: Logical flowchart for the isolation and purification of the target acid.
Characterization & Data Validation
Verify the product identity using the following spectroscopic markers.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (CDCl₃) | Carboxylic Acid (–COOH ) | |
| Azide Methylene (–CH ₂–N₃) | ||
| Alkyl Chain Envelope | ||
| IR Spectroscopy | Azide Stretch ( | |
| Carbonyl Stretch ( | ||
| Appearance | White to off-white solid |
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of ester. | Increase THF ratio or warm slightly to 35°C. |
| Low Yield | Product lost in organic wash. | Ensure the wash is done on the basic aqueous layer, not acidic. |
| Emulsion during Extraction | Amphiphilic nature of product. | Add solid NaCl (saturate the aqueous layer) or use a small amount of MeOH to break the emulsion. |
| Product is an Oil | Trace solvent or impurities. | Dry thoroughly under high vacuum. If it persists, recrystallize from cold hexanes. |
References
-
PubChem. "11-Azidoundecanoic acid Compound Summary."[2][6] National Library of Medicine. [Link]
-
University of Pittsburgh. "Safe Handling of Azides." Department of Environmental Health and Safety. [Link]
-
ResearchGate. "Characterization of 11-MUA SAM formation on gold surfaces." ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 11-Mercaptoundecanoic Acid | C11H22O2S | CID 543502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ucd.ie [ucd.ie]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. 11-Azidoundecanoic acid | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity SPAAC Conjugation of Ethyl Ester-Functionalized Probes
Executive Summary
This application note details the protocol for performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when one of the reactive partners contains an ethyl ester functionality. While SPAAC is a robust, bioorthogonal "click" reaction, the presence of an ethyl ester—often used as a masking group to enhance cell permeability (pro-drug/pro-fluorophore) or as a metabolic precursor—requires specific handling to prevent premature hydrolysis. This guide provides a self-validating workflow to ensure the formation of the triazole linkage while preserving the ester integrity for downstream biological activation.
Introduction & Mechanistic Rationale
The Intersection of SPAAC and Esterase-Labile Probes
SPAAC relies on the release of ring strain from cyclooctynes (e.g., DBCO, BCN) to react specifically with azides, forming a stable 1,2,3-triazole linkage without copper catalysis. This bioorthogonality makes it ideal for live-cell applications.[1]
Ethyl esters are frequently employed in chemical biology to mask polar carboxylate groups, rendering molecules lipophilic enough to cross cell membranes. Once intracellular, ubiquitous esterases (e.g., hCE1, hCE2) hydrolyze the ester, trapping the active, polar molecule inside the cell.
The Engineering Challenge: The standard SPAAC reaction occurs in aqueous buffers. However, ethyl esters are susceptible to hydrolysis in alkaline conditions or in the presence of certain nucleophiles. Therefore, the conjugation protocol must balance reaction kinetics (favoring high concentration and physiological pH) with chemical stability (avoiding basic pH excursions that cleave the ester).
Mechanistic Pathway
The workflow involves two distinct chemical phases:[2][3][4][5][6]
-
The Bioorthogonal Phase: The rapid, strain-promoted click reaction forms the conjugate.
-
The Biological Phase: The ethyl ester is cleaved only after the conjugate reaches its target compartment (e.g., cytoplasm).
Figure 1: Mechanistic pathway of SPAAC ligation followed by intracellular esterase activation. The protocol focuses on stabilizing the 'Triazole Conjugate' stage.
Material Selection & Experimental Design
Reagent Selection Matrix
Choosing the correct cyclooctyne is critical for balancing kinetics with hydrophobicity, especially when an ethyl ester is already adding lipophilicity to the molecule.
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Recommendation for Ethyl Esters |
| Kinetics ( | Fast ( | Moderate ( | DBCO is preferred for low-concentration biomolecules. |
| Hydrophobicity | High (Aromatic rings) | Low (Aliphatic) | BCN is better if the ethyl ester makes the probe too insoluble. |
| Steric Bulk | Bulky | Compact | BCN if the azide is sterically hindered. |
| Stability | Acid-sensitive (avoid pH < 5) | Thiol-stable | Both compatible with neutral pH esters. |
Buffer & Solvent Compatibility[4]
-
Buffer: Phosphate Buffered Saline (PBS) or HEPES at pH 7.2 – 7.4 .
-
Warning: Avoid Tris buffers at pH > 8.0 or Carbonate buffers, as these accelerate ester hydrolysis.
-
-
Co-solvent: DMSO or DMF is required. Ethyl ester probes are often poorly water-soluble. A final organic solvent concentration of 5–20% (v/v) is standard to prevent precipitation of the probe.
Detailed Protocol: SPAAC Conjugation
Phase A: Preparation of Stock Solutions[7]
-
Azide-Biomolecule: Dissolve/dilute in PBS (pH 7.4) to 1–5 mg/mL (approx. 10–50 µM).
-
Cyclooctyne-Ethyl Ester Probe: Dissolve in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Note: Store this stock at -20°C with desiccant. Moisture causes hydrolysis of the ester over time.
-
Phase B: The Reaction (Step-by-Step)
-
Equilibration: Bring all reagents to room temperature.
-
Stoichiometry Calculation:
-
Use 1.5 to 3.0 molar equivalents of the Cyclooctyne-Ethyl Ester probe relative to the Azide.
-
Why? Excess probe drives the reaction to completion (pseudo-first-order kinetics) but too much excess makes purification difficult and increases hydrophobicity.
-
-
Mixing:
-
Add the calculated volume of Cyclooctyne-Ethyl Ester (in DMSO) to the Azide solution.
-
Critical Step: Vortex immediately to disperse the hydrophobic probe. Ensure final DMSO concentration is < 10% to avoid denaturing protein targets (unless the target is a small molecule).
-
-
Incubation:
-
Incubate at Ambient Temperature (20–25°C) for 2–4 hours .
-
Alternative: Overnight at 4°C is acceptable and may preserve ester stability better, though reaction rates slow down.
-
Protection: If the probe is a fluorophore, wrap the tube in foil.
-
Phase C: Purification (The "Ester-Safe" Method)
Do not use standard alkaline dialysis buffers.
-
Method: Size Exclusion Chromatography (Desalting Columns, e.g., PD-10 or Zeba Spin).
-
Equilibration Buffer: Use PBS pH 7.2 .
-
Strict Prohibition: Do not use buffers with pH > 7.5.
-
-
Elution: Collect the flow-through (large conjugate). The unreacted Cyclooctyne-Ethyl Ester (small molecule) will be retained in the column.
Validation & Quality Control
Trustworthiness in this protocol comes from verifying that the click reaction occurred AND the ester is intact .
QC 1: LC-MS Analysis (Gold Standard)
Run a small aliquot of the purified conjugate on LC-MS (ESI-TOF).
-
Success Criteria: Observation of the parent mass shift corresponding to:
-
Failure Mode (Hydrolysis): If you observe a mass of
, the ethyl group ( ) has been lost, indicating hydrolysis to the free acid.
QC 2: Functional Esterase Assay (Biological Validation)
To confirm the probe is still a "pro-drug/pro-dye":
-
Treat a sample of the conjugate with Porcine Liver Esterase (PLE) in PBS.
-
Monitor by HPLC or Fluorescence.
-
Result: You should observe a time-dependent conversion from the Ethyl Ester form to the Free Acid form. This confirms the ester survived the click reaction and remains biologically active.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation during reaction | Ethyl ester probe is too hydrophobic. | Increase DMSO/DMF to 20%. Switch from DBCO to BCN (less lipophilic).[7] |
| Low Conjugation Yield | Steric hindrance or oxidized cyclooctyne. | Increase probe excess to 5-10 eq. Ensure DMSO stock is fresh. |
| Hydrolysis (Free Acid detected) | Buffer pH too high or storage improper. | Ensure reaction pH |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring ester stability.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[5][8][9] Journal of the American Chemical Society. Link
-
Dommerholt, J., et al. (2010).[7] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparison of Kinetics and Hydrophobicity. ChemBioChem. Link
-
BroadPharm. (n.d.). DBCO Azide Ligation Protocol.[4][10][11][12] BroadPharm Protocols. Link
-
Bach, R. D., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry (via PMC). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. shreechem.in [shreechem.in]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Staudinger Ligation Utilizing Ethyl 11-azidoundecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Staudinger Ligation
The Staudinger ligation is a powerful and highly selective bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine.[1] Discovered by Hermann Staudinger in 1919, this reaction has been adapted for the complexities of biological systems, offering a robust method for bioconjugation.[2] Unlike many other bioconjugation techniques, the Staudinger ligation proceeds under mild, aqueous conditions and does not require a metal catalyst, making it ideal for use in living cells and for the modification of sensitive biomolecules.[3] The reactants, azides and phosphines, are abiotic and therefore do not interfere with native cellular processes.
Ethyl 11-azidoundecanoate is a particularly useful long-chain alkyl azide for introducing a reactive handle onto biomolecules or surfaces. Its terminal azide group provides a specific site for Staudinger ligation, while the ethyl ester offers a potential point for further modification or can be incorporated into larger structures. The long undecanoate chain can be advantageous for applications requiring a hydrophobic spacer, such as in the formation of self-assembled monolayers or for probing protein-lipid interactions.
This comprehensive guide provides a detailed exploration of the Staudinger ligation mechanism and practical, field-proven protocols for the use of Ethyl 11-azidoundecanoate, empowering researchers to leverage this versatile chemical tool in their work.
The Mechanism of Staudinger Ligation
The Staudinger ligation is a modification of the classic Staudinger reaction. The overall transformation involves the reaction of an organic azide with a triarylphosphine that has an ortho-ester group, which acts as an intramolecular trap.
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The phosphine initiates the reaction by a nucleophilic attack on the terminal nitrogen of the azide, forming a phosphazide intermediate.[4]
-
Nitrogen Extrusion: This intermediate readily loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane).[5]
-
Intramolecular Cyclization: The aza-ylide then undergoes an intramolecular cyclization, where the nitrogen attacks the electrophilic ester carbonyl group positioned ortho on one of the phosphine's aryl rings. This forms a five-membered ring intermediate.
-
Hydrolysis: Finally, hydrolysis of this intermediate yields the stable amide bond and triphenylphosphine oxide.[6]
A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide is not incorporated into the final product.[2] This is achieved by using a phosphinothioester, where the phosphine moiety is released during the reaction.[7]
Diagram of the Staudinger Ligation Mechanism:
Caption: The reaction mechanism of the Staudinger ligation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 11-azidoundecanoate
This protocol describes the synthesis of Ethyl 11-azidoundecanoate from the commercially available Ethyl 11-bromoundecanoate.
Materials:
-
Ethyl 11-bromoundecanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Ethyl 11-bromoundecanoate (1.0 eq) in anhydrous DMF (approximately 5 mL per 1 g of bromide).
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir vigorously overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3 times the volume of DMF).
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, Ethyl 11-azidoundecanoate, can be purified by column chromatography on silica gel if necessary, although it is often of sufficient purity for the subsequent Staudinger ligation.
Expected Results:
Ethyl 11-azidoundecanoate is a colorless to pale yellow oil. The successful synthesis can be confirmed by:
-
IR Spectroscopy: Appearance of a strong, sharp azide (N₃) stretch around 2100 cm⁻¹.
-
¹H NMR Spectroscopy: Disappearance of the signal corresponding to the methylene group adjacent to the bromine and the appearance of a new signal for the methylene group adjacent to the azide group.
-
Mass Spectrometry: Observation of the correct molecular ion peak.
Protocol 2: Staudinger Ligation of Ethyl 11-azidoundecanoate with a Phosphine-Functionalized Molecule
This protocol provides a general procedure for the Staudinger ligation of Ethyl 11-azidoundecanoate with a phosphine-functionalized molecule (e.g., a fluorescent dye, biotin, or a peptide). For this example, we will use a generic phosphine reagent with an ortho-ester group.
Materials:
-
Ethyl 11-azidoundecanoate
-
Phosphine reagent (e.g., 2-(diphenylphosphino)benzoic acid methyl ester) (1.0 - 1.2 eq)
-
Solvent: A mixture of THF and water (e.g., 3:1 v/v) or another suitable polar aprotic solvent.
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
-
Column chromatography supplies (silica gel, solvents)
Reaction Workflow:
Caption: A typical workflow for a Staudinger ligation experiment.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Ethyl 11-azidoundecanoate (1.0 eq) in the chosen solvent system (e.g., THF/water 3:1).
-
Add the phosphine reagent (1.0 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot (the amide product) and a spot for triphenylphosphine oxide indicates the reaction is proceeding.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct is typically more polar and will elute after the desired amide product.
Expected Results:
The successful ligation will result in the formation of an amide bond. This can be confirmed by:
-
IR Spectroscopy: Disappearance of the azide stretch at ~2100 cm⁻¹ and the appearance of characteristic amide I (C=O) and amide II (N-H) bands.
-
¹H and ¹³C NMR Spectroscopy: Signals corresponding to the newly formed amide linkage and the coupled phosphine-derived moiety will be present.
-
Mass Spectrometry: The molecular ion peak of the mass spectrum will correspond to the expected molecular weight of the amide product.
Data Presentation
Table 1: Recommended Reaction Parameters for Staudinger Ligation of Ethyl 11-azidoundecanoate
| Parameter | Recommended Condition | Notes |
| Azide Concentration | 10-100 mM | Higher concentrations can accelerate the reaction. |
| Phosphine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the phosphine can ensure complete consumption of the azide. |
| Solvent | THF/water (3:1), Acetonitrile, DMF | The choice of solvent can influence reaction rates. Protic solvents can accelerate the hydrolysis step. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the phosphine reagent. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | - Low quality or oxidized phosphine reagent- Inappropriate solvent- Low temperature | - Use freshly purchased or purified phosphine.- Try a more polar solvent.- Gently warm the reaction mixture (e.g., to 40 °C). |
| Formation of Side Products | - Presence of water if an aza-ylide is desired- Reaction with other functional groups (rare) | - For isolating the aza-ylide, use strictly anhydrous conditions.- The Staudinger ligation is highly chemoselective, but complex substrates should be considered on a case-by-case basis. |
| Difficulty in Purification | - Similar polarity of product and triphenylphosphine oxide | - Optimize the eluent system for column chromatography.- Consider using a phosphine reagent designed for easier removal of the oxide byproduct (e.g., polymer-supported phosphines). |
References
- Staudinger, H.; Meyer, J. Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helv. Chim. Acta1919, 2, 635-646.
- Saxon, E.; Bertozzi, C. R. Cell Surface Engineering by a Modified Staudinger Reaction. Science2000, 287, 2007-2010.
- Nilsson, B. L.; Kiessling, L. L.; Raines, R. T. Staudinger Ligation: A Peptide from a Thioester and Azide. Org. Lett.2000, 2, 1939-1941.
- Kohn, M.; Breinbauer, R. The Staudinger Ligation—A Gift to Chemical Biology. Angew. Chem. Int. Ed.2004, 43, 3106-3116.
- Prescher, J. A.; Bertozzi, C. R. Chemistry in living systems.
- Sletten, E. M.; Bertozzi, C. R. Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angew. Chem. Int. Ed. Engl.2009, 48, 6974-6998.
- Lin, F. L.; Hoyt, H. M.; van Halbeek, H.; Bergman, R. G.; Bertozzi, C. R. Mechanistic investigation of the Staudinger ligation. J. Am. Chem. Soc.2005, 127, 2686-2695.
-
Creative Biolabs. Staudinger Ligation. [Link]
- van der Vliet, D.; van Delft, F. L.; Rutjes, F. P. J. T.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield of nucleophilic substitution for azido esters
Technical Support Center: Nucleophilic Substitution for Azido Esters
Topic: Optimizing Yield & Safety in
Introduction: The Precision of Azidation
Welcome to the technical support hub for azide chemistry. You are likely here because you are synthesizing precursors for "Click" chemistry (CuAAC) or Staudinger reductions, and you are encountering the classic triad of frustration: elimination byproducts , racemization , or safety concerns .
Synthesizing
Module 1: Critical Safety Protocols (The "Zero-Entry" Requirement)
Before uncapping a bottle of Sodium Azide (
The "Rule of Six" & C/N Ratio Do not isolate organic azides unless they satisfy the following stability metrics. If your molecule fails these tests, generate the azide in situ and react immediately.
-
Equation:
[2][3] -
Rule of Six: Minimum 6 carbons per energetic functional group (azide).[1][2][3][4][5]
The DCM Hazard (FATAL ERROR)
-
NEVER use Dichloromethane (DCM) or Chloroform as a solvent with Sodium Azide.[4][5]
-
Reason: Formation of Diazidomethane (
) or Triazidomethane.[5] These are highly volatile, invisible, and detonate with minimal friction (e.g., turning a ground-glass stopcock).
Decision Tree: Safety & Solvent Selection
Figure 1: Safety decision matrix for azide synthesis. Note the critical stop-point regarding halogenated solvents.
Module 2: Reaction Optimization (The "Environment")
The choice of solvent system dictates your yield and workup difficulty.
Method A: The Classic Homogeneous System (DMF/DMSO)
-
Best for: Small scale (<1g), highly polar substrates.
-
The Problem:
is soluble, but removing DMF/DMSO requires aqueous washes that can drag your product into the water layer or cause hydrolysis of the ester. -
Optimization: Use DMSO over DMF. Rate acceleration in DMSO is often 10-100x faster due to better cation solvation, leaving the "naked" azide anion (
) highly reactive.
Method B: Phase Transfer Catalysis (PTC) – Recommended
-
Best for: Scale-up (>1g), lipophilic esters, safety.
-
The System: Organic solvent (Toluene or EtOAc) + Water + Catalyst (
or Aliquat 336). -
Why it wins:
-
Safety: Inorganic azide stays in water; organic azide stays in toluene.
-
Workup: Simple phase separation. No DMF to wash away.
-
Kinetics: The catalyst shuttles
into the organic phase as a tight ion pair, increasing nucleophilicity.
-
Comparative Data: Solvent Effects on Yield
| Variable | DMSO (Method A) | Toluene/Water + PTC (Method B) | Acetone/Water |
| Reaction Rate | Very Fast | Moderate | Slow |
| Workup | Difficult (High BP solvent) | Easy (Phase separation) | Moderate |
| Elimination Risk | High (Basic conditions) | Low (Buffered aqueous phase) | Moderate |
| Typical Yield | 85-95% | 90-98% | 60-80% |
Module 3: Troubleshooting Guides (Diagnostics)
Issue 1: Formation of -Unsaturated Esters (Elimination)
-
Symptom: NMR shows alkene protons; yield of azide is low.
-
Root Cause: The azide ion is weakly basic (
for ). In -halo esters, the -proton is acidic due to the electron-withdrawing carbonyl. High heat or "naked" anions in DMSO can trigger elimination. -
Fix:
-
Lower Temperature: Run at 0°C
RT. Do not heat above 40°C unless necessary. -
Switch to PTC: The aqueous phase in PTC buffers the basicity, suppressing elimination.
-
Add Weak Acid: Add 1-2 eq. of
to the reaction to buffer any generated basicity.
-
Issue 2: Racemization of Chiral Esters
-
Symptom: Loss of optical rotation; enantiomeric excess (ee) drops.
-
Root Cause: The
-azido ester product is prone to enolization, especially if excess base is present. -
Fix:
-
Strict Stoichiometry: Use only 1.05 - 1.1 eq. of
. -
Avoid Basic Workup: Do not wash with saturated
. Use water or dilute brine. -
Leaving Group: Switch from Bromide to Triflate (OTf). Triflates react faster at lower temperatures (
), preserving stereochemistry.
-
Issue 3: Stalled Reaction (Incomplete Conversion)
-
Symptom: Starting material remains after 24h.
-
Fix:
-
Catalyst: If using PTC, increase TBAI/TBAB load to 10 mol%.
-
Solvation: If in Acetone, add small amount of water to dissolve
crust. -
Leaving Group Exchange: Add 10 mol% NaI (Finkelstein condition) to generate the more reactive
-iodo ester in situ.
-
Module 4: Experimental Protocols
Protocol A: Phase Transfer Catalyzed Synthesis (Recommended)
Target: General
-
Setup: To a round-bottom flask, add
-bromo ester (1.0 eq) and Toluene ( ). -
Aqueous Phase: In a separate beaker, dissolve
(1.2 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) in Water ( of azide). -
Reaction: Add the aqueous solution to the toluene solution. Stir vigorously (1000 RPM) at Room Temperature.
-
Note: Vigorous stirring is critical to create surface area for phase transfer.
-
-
Monitor: Check TLC/GC-MS after 4 hours.
-
Workup:
-
Stop stirring. Allow layers to separate.
-
Remove the lower aqueous layer (contains excess
- quench with bleach). -
Wash organic layer with Water (
) and Brine ( ). -
Dry over
, filter, and concentrate at (Azides are volatile/unstable).
-
Protocol B: Homogeneous Synthesis (DMSO)
Target: Unreactive substrates or sterically hindered esters
-
Setup: Dissolve
-bromo ester (1.0 eq) in dry DMSO (0.5 M concentration). -
Addition: Add
(1.1 eq) in one portion. The reaction may exotherm slightly. -
Reaction: Stir at RT for 2-12 hours.
-
Workup (The Critical Step):
-
Pour reaction mixture into 5 volumes of ice-water.
-
Extract with
or EtOAc ( ). -
Crucial: Back-wash the combined organics with water (
) to remove DMSO. -
Dry and concentrate.
-
Module 5: Mechanistic Visualization
Understanding the competition between Substitution (
Figure 2: Competing pathways.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. Link
-
Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Springer, 1994. Link
-
Reaction Mechanism (
): Ashenhurst, J. "The Azide Ion Is A Great Nucleophile In Reactions." Master Organic Chemistry, 2018. Link -
Prevention of Racemization: McDermott, J. R., & Benoiton, N. L. "N-Methylamino acids in peptide synthesis. II. Racemization." Canadian Journal of Chemistry, 1973. Link
-
DCM Hazard: "Azide Safety Guidelines." University of California, Santa Cruz (UCSC) EH&S. Link
Sources
Technical Support Center: Ethyl Ester Hydrolysis in Basic Media
Current Status: Operational
Topic: Troubleshooting Kinetics & Selectivity in Saponification
Ticket ID: CHEM-APP-004
Introduction
Welcome to the Application Science Support Center. You are likely here because your standard saponification protocol (
This guide moves beyond textbook protocols to address the physical organic chemistry governing these failures. We focus on the
Module 1: Kinetic Stagnation (The "Stalled Reaction")
Symptom: Reaction conversion plateaus (e.g., <20% after 24h) despite the presence of base.
Root Cause: High activation energy barrier due to steric hindrance (Taft steric parameter
The Science of Stagnation
In standard aqueous media, the hydroxide ion (
Troubleshooting Protocol: Solvent Engineering
Do not just add more base. Change the solvation environment .
| Method | Solvent System | Mechanism of Action | Recommended For |
| Standard | THF : Water (3:1) | Solubilizes organic ester; Water provides | Unhindered esters. |
| Accelerated | DMSO : Water (9:1) | Desolvation: DMSO solvates cations ( | Sterically hindered esters; Stalled reactions. |
| Phase Transfer | Toluene : Water + TBAB | Interfacial Catalysis: Moves | Lipophilic esters that precipitate (oil out). |
| Anhydrous | DME or THF + TMSOK | Non-Hydrolytic: Potassium trimethylsilanolate acts as a lipophilic hydroxide equivalent. | Water-sensitive substrates.[1][2] |
Critical Insight: Switching from aqueous ethanol to aqueous DMSO can increase the rate constant (
) by up totimes due to the destabilization of the ground-state hydroxide ion [1].
Decision Logic: Kinetic Optimization
Figure 1: Decision tree for troubleshooting stalled ester hydrolysis reactions.
Module 2: Selectivity & Epimerization
Symptom: The ester hydrolyzes, but the
The "Lithium Effect"
Use Lithium Hydroxide (
-
Mechanism: Lithium is a "hard" Lewis acid. It coordinates tightly with the carbonyl oxygen and the alkoxy oxygen in the tetrahedral intermediate. This coordination stabilizes the intermediate and prevents the basic oxygen from acting as a general base to deprotonate the
-position [2].
Protocol: Low-Temperature Hydrolysis
-
Solvent: THF : Water (4:1).
-
Reagent:
(2.0 equiv). -
Additive:
(30% aq, 4.0 equiv).-
Why Peroxide? The hydroperoxide anion (
) is more nucleophilic than hydroxide ( -effect) but less basic ( 11.6 vs 15.7). This promotes attack on the carbonyl while minimizing -deprotonation [3].
-
-
Temperature: 0°C.
Module 3: Workup & Isolation (The "Missing Product")
Symptom: LCMS shows conversion, but yield is low after extraction. Root Cause: Amphoteric nature of the product or phase distribution issues.
FAQs: Isolation Issues
Q: My product is water-soluble. How do I extract it? A: If your acid is polar, it will remain in the aqueous basic layer or the aqueous acidic layer during workup.
-
Fix: Do not extract. Evaporate the organic solvent (THF/MeOH), acidify the remaining aqueous residue to pH ~2, and lyophilize (freeze-dry). Extract the solid residue with dry ethyl acetate or 10% MeOH/DCM to pull out the acid, leaving inorganic salts behind.
Q: Upon acidification, my product racemized. A: Acid-catalyzed enolization is possible.
-
Fix: Use a mild buffer for acidification. Instead of 1M HCl, use Citric Acid (solid or 10% solution) or a Phosphate buffer (pH 5-6) if the product precipitates easily.
Q: I see the "Ethyl Ester" peak return after workup. A: This is likely Fischer Esterification happening in reverse if you used Ethanol/Methanol as a co-solvent and acidified strongly.
-
Fix: Ensure all alcohol co-solvent is removed in vacuobefore acidification.
Standard Kinetic Profiling Protocol
If you are scaling up, do not guess. Run this 4-vial screen to determine the optimal
Preparation: Prepare a 0.1 M stock solution of your ethyl ester in THF.
Experimental Setup:
| Vial | Base (2.0 eq) | Solvent System | Temperature | Purpose |
|---|
| A |
Analysis: Sample at t=1h and t=4h. Quench aliquots into excess pH 7 buffer (not strong acid) to freeze the reaction for HPLC analysis.
References
-
Roberts, D. D. (1966). Solvent Effects on the Kinetics of the Alkaline Hydrolysis of Esters. Journal of Organic Chemistry. Link (Establishes the rate enhancement of hydroxide in DMSO due to desolvation).
-
Evans, D. A., et al. (1987). Stereoselective aldol condensations. Journal of the American Chemical Society. Link (Discusses Lithium coordination and peroxide methods for hydrolyzing chiral imides/esters without racemization).
-
Gassman, P. G., & Schenk, W. N. (1977). The use of potassium trimethylsilanolate for the conversion of esters to acids. Journal of Organic Chemistry. Link (The "TMSOK" anhydrous hydrolysis method).
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link (Foundational text on PTC for lipophilic esters).
Sources
Purification of Ethyl 11-azidoundecanoate via silica gel chromatography
An in-depth guide to the purification of Ethyl 11-azidoundecanoate via silica gel chromatography, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of Ethyl 11-azidoundecanoate
Introduction
Ethyl 11-azidoundecanoate is a valuable bifunctional molecule, frequently employed as a linker in bioconjugation and materials science, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The purity of this reagent is paramount for the success of subsequent reactions, as impurities can interfere with catalysis, lead to undesired side products, and complicate downstream analysis. Silica gel chromatography is the most common and effective method for its purification.
This guide provides a comprehensive technical resource for researchers performing this purification. It is structured to address common challenges through a detailed troubleshooting section, answer frequently asked questions, and provide a robust, step-by-step experimental protocol. The causality behind each recommendation is explained to empower users to make informed decisions during their own experiments.
Safety First: Essential Precautions for Handling Organic Azides
Organic azides are energy-rich compounds that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1] Safety is the absolute priority. Before handling any azide, a thorough risk assessment is mandatory.
Stability Assessment: The stability of Ethyl 11-azidoundecanoate (C₁₃H₂₅N₃O₂) should be assessed to ensure safe handling. Two key guidelines are the Carbon-to-Nitrogen ratio and the "Rule of Six".[1][2]
| Guideline | Formula / Rule | Application to Ethyl 11-azidoundecanoate | Stability & Handling Recommendation |
| Carbon/Nitrogen Ratio | (Number of C atoms + Number of O atoms) / (Number of N atoms) | (13 + 2) / 3 = 5.0 | A ratio ≥ 3 is considered the minimum for isolating and storing the compound in pure form.[1] Ethyl 11-azidoundecanoate is well above this threshold and is considered relatively safe to handle with standard precautions. |
| "Rule of Six" | At least six carbon atoms for each energetic group (e.g., azide).[3] | This molecule has 13 carbons and 2 oxygens (15 heavy atoms) for one azide group. | The molecule satisfies the "Rule of Six," indicating sufficient dilution of the energetic azide group to render the compound relatively safe.[2][3] |
Handling and Laboratory Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4] For any new or scaled-up procedure, working behind a blast shield is strongly recommended.[2][5]
-
Ventilation: All work with azides must be conducted in a properly functioning chemical fume hood.[1]
-
Avoid Metal Contact: Never use metal spatulas or needles to handle concentrated azides.[3] Friction can initiate decomposition, and contact with many metals can form highly shock-sensitive and explosive heavy metal azides.[3][4] Use plastic, ceramic, or Teflon-coated spatulas.
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform in reactions with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[3][6] While DCM can be used cautiously as an eluent in chromatography for already-formed organic azides, its use should be minimized.
-
Concentration: Avoid concentrating azide solutions to dryness using high heat (e.g., on a rotary evaporator), especially if the stability of the compound is unknown or borderline.[1][5]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[4] Crucially, never mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid (HN₃).[3][4]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Problem: My compound is not moving from the baseline on the TLC plate (Rf = 0).
-
Likely Cause: The eluent (mobile phase) is too non-polar. The silica gel (stationary phase) is highly polar, and a non-polar solvent system will not be strong enough to displace a polar compound like an ester-containing azide.
-
Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from 95:5 (Hex:EtOAc) to 90:10, then 80:20, and re-run the TLC until the desired Rf value is achieved. An ideal Rf for column chromatography is typically between 0.2 and 0.35.[7][8]
Problem: My compound is streaking or "tailing" on the TLC plate and during the column run.
-
Likely Cause 1: Acidity of Silica Gel. Silica gel is inherently acidic and can strongly interact with basic functional groups or, in this case, the polar azide and ester moieties, causing poor elution behavior.
-
Solution 1: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent system (typically 0.5-2% by volume).[2] Run a TLC with the TEA-modified eluent to confirm that streaking is resolved before committing to the column.
-
Likely Cause 2: Sample Overload. Applying too much sample to the TLC plate or the column can saturate the stationary phase, leading to band broadening and streaking.
-
Solution 2: For TLC, spot a more dilute solution of your crude material. For the column, ensure you are not exceeding the recommended loading capacity for the amount of silica gel used (typically 1-5% of the silica weight for a moderately difficult separation).
-
Likely Cause 3: Compound Decomposition. Some organic azides can be sensitive to the acidic nature of silica gel and may decompose during chromatography.[9][10]
-
Solution 3: Perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, decomposition is likely. In this case, using deactivated silica (with TEA) or switching to a more neutral stationary phase like alumina might be necessary.[10]
Problem: I can't see the spot for my azide on the TLC plate.
-
Likely Cause: Ethyl 11-azidoundecanoate lacks a strong UV chromophore, making it invisible under a standard 254 nm UV lamp.
-
Solution: Use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups. The azide may appear as a yellow or white spot on a purple background.
-
Azide-Specific Staining: A highly reliable two-step method involves the reduction of the azide to an amine, followed by visualization with ninhydrin.[11][12][13] This provides a distinct, colored spot (often purple or brown) and is very sensitive.
-
Problem: The separation between my product and an impurity is poor.
-
Likely Cause: The chosen eluent system does not provide sufficient selectivity for the two compounds. Even if the Rf is in the optimal range, the difference in Rf values (ΔRf) between the product and impurity is too small.
-
Solution: Change the solvent composition to alter selectivity. Instead of just varying the ratio of hexane and ethyl acetate, try a different solvent system altogether. For example, substituting ethyl acetate with acetone or using a ternary system like hexane/dichloromethane/ethyl acetate can change the interactions with the stationary phase and improve separation.[8] Always perform TLC analysis first to find the optimal system.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of Ethyl 11-azidoundecanoate? A common and effective starting point is a mixture of hexane and ethyl acetate.[2] Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the ethyl acetate concentration while monitoring the separation by TLC. For Ethyl 11-azidoundecanoate, a system in the range of 90:10 to 80:20 (hexane:ethyl acetate) often provides a good Rf value.[14][15]
Q2: How do I perform the azide-specific ninhydrin stain on a TLC plate? This is a two-step process that is highly effective for visualizing azides.[11]
-
Reduction Step: After developing and drying the TLC plate, dip it into a 10% solution of triphenylphosphine (PPh₃) in a volatile solvent like dichloromethane for about 30 seconds. Remove the plate and let it dry completely in a fume hood (or gently warm with a heat gun) for a few minutes. This reduces the azide (-N₃) to an amine (-NH₂).
-
Staining Step: Dip the PPh₃-treated plate into a ninhydrin solution (e.g., 0.3% ninhydrin in n-butanol with 3% acetic acid) for 30 seconds.
-
Development: Gently heat the plate with a heat gun until colored spots appear. Amines will typically produce a purple, pink, or brown spot.
Q3: Should I load my sample onto the column wet or dry? Both methods work, but dry loading is often superior for achieving the best separation.
-
Wet Loading: The crude product is dissolved in the minimum amount of the eluent (or a slightly more polar solvent) and carefully pipetted onto the top of the silica column.[7] This is fast but can cause band broadening if too much or too strong a solvent is used.
-
Dry Loading: The crude product is dissolved in a volatile solvent (like DCM or acetone), and a small amount of silica gel is added to the flask.[7][16] The solvent is then removed by rotary evaporation to leave the product adsorbed onto the silica. This dry powder is then carefully added to the top of the packed column. This technique ensures that the sample is introduced as a very narrow, even band, leading to sharper peaks and better resolution.[17]
Q4: My yield is low after the column. Where could my product have gone? There are several possibilities:
-
Decomposition: As mentioned in the troubleshooting guide, the compound may have degraded on the acidic silica gel.[10]
-
Irreversible Adsorption: The compound might be too polar for the chosen eluent and may have remained strongly bound to the top of the column. You can try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to see if more product elutes.
-
Fractions Were Not Analyzed Correctly: The product may have eluted in fractions you did not expect. Ensure you analyze all collected fractions by TLC before combining them. Sometimes, very non-polar impurities can cause the product to elute faster than anticipated.
Experimental Protocol: Flash Chromatography Purification
This protocol outlines the standard procedure for purifying Ethyl 11-azidoundecanoate using flash column chromatography.
1. Determine the Optimal Eluent via TLC:
-
Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the plates using an appropriate stain (e.g., potassium permanganate or PPh₃/ninhydrin).
-
The ideal solvent system is one that moves the desired product to an Rf of approximately 0.2-0.35 and shows the largest possible separation from all impurities.[8]
2. Prepare the Column:
-
Select a column of appropriate size for the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.
-
Pack the column using the "slurry method": In a beaker, mix the required amount of silica gel with the chosen eluent to form a loose slurry. Pour the slurry into the column and use gentle air pressure to pack it down evenly, ensuring no air bubbles or cracks are present.[16]
-
Add a protective layer of sand on top of the packed silica gel.
3. Load the Sample:
-
Use the dry loading method for best results, as described in FAQ Q3.
-
Carefully add the silica-adsorbed sample to the top of the column, ensuring the top layer of sand is not disturbed.
4. Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate (a drop rate of about 2 inches/minute is a good starting point).[16]
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation difficulty.
5. Analyze Fractions and Combine:
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing them.
-
Group the fractions that contain the pure product.
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Determine the final yield and confirm the purity of the isolated Ethyl 11-azidoundecanoate using analytical techniques such as NMR or IR spectroscopy.
Diagrams and Data
Data Summary: Ethyl 11-azidoundecanoate
| Property | Value / Recommendation | Source |
| Molecular Formula | C₁₃H₂₅N₃O₂ | - |
| Molecular Weight | 255.36 g/mol | - |
| Appearance | Colorless to pale yellow oil | - |
| Stationary Phase | Silica Gel (230-400 mesh) | [15][16] |
| Typical Mobile Phase | Hexane / Ethyl Acetate | [2][14] |
| Recommended Rf Value | ~0.2 - 0.35 | [7][8] |
| TLC Visualization | Potassium Permanganate or PPh₃/Ninhydrin Stain | [11][13] |
Diagrams
Caption: Workflow for silica gel purification.
Caption: Troubleshooting decision guide.
References
-
University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. [Link]
-
University of California, Riverside Environmental Health and Safety. Azide Compounds. [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemia Analityczna, 54(4), 807-811. [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar. [Link]
-
University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of Victoria Occupational Health, Safety & Environment. (2022). Azides. [Link]
-
Princeton University Environmental Health and Safety. Azides. [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]
-
ResearchGate. (2022). How to identify a spot of organic azide on TLC?. [Link]
-
Bräse, S., et al. (2007). A new azide staining reagent based on “click chemistry”. Chemical Communications. [Link]
-
The Royal Society of Chemistry. (Undated). Supporting Information. [Link]
-
The Royal Society of Chemistry. (Undated). Supplementary Information. [Link]
-
The Royal Society of Chemistry. (2011). Support information. [Link]
-
Organic Syntheses Procedure. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). [Link]
-
The Royal Society of Chemistry. (Undated). HPLC-free in situ 18F-fluoromethylation on bioactive molecules by azidation and MTBD scavenging. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Reeves, W. P., et al. (1981). Alkyl Azides from Alkyl Halides. Organic Preparations and Procedures International, 13(3-4), 225-228. [Link]
-
University of Cape Town, Department of Science. SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
The Royal Society of Chemistry. (Undated). Supporting Information. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 11-hydroxyundecanoate. PubChem Compound Database. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
MH Chem. (2023). Silica gel column preparation and compound purification. YouTube. [Link]
-
ResearchGate. (2020). How to elute my compound on Silica Gel?. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl benzylidenecyanoacetate. PubChem Compound Database. [Link]
-
The Royal Society of Chemistry. (Undated). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. uvic.ca [uvic.ca]
- 6. ucd.ie [ucd.ie]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. Chromatography [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Safe Handling of Organic Azide Residues
Current Status: Operational Priority Level: CRITICAL / SAFETY Ticket ID: AZ-SAFETY-001 Assigned Specialist: Senior Application Scientist
CRITICAL SAFETY WARNING
STOP AND READ: Before manipulating any azide residue, ensure you are working behind a blast shield. Never use metal spatulas or ground glass joints with solid azides (friction hazard).[1][2] Never distill azide reactions to dryness.[2][3] If you suspect you have formed Diazidomethane (via Sodium Azide + Dichloromethane), evacuate the area immediately.
PART 1: RISK ASSESSMENT (DIAGNOSTICS)
User Question: How do I determine if the organic azide residue in my flask is explosive?
Specialist Response: You must perform a structural stability calculation immediately. We rely on two field-validated metrics: the C/N Ratio and the Rule of Six .[2] If your molecule fails these metrics, it must be treated as a high-grade explosive.
Diagnostic 1: The C/N Ratio Calculation
Calculate the ratio of Carbon/Oxygen atoms to Nitrogen atoms in your specific molecule.[1]
Formula:
| Ratio Result | Stability Classification | Operational Protocol |
| Stable | Can be isolated and stored (standard precautions). | |
| Unstable | DO NOT concentrate to dryness. Store as dilute solution (<1M) below 0°C. Max scale <5g.[1][4] | |
| EXPLOSIVE | DO NOT ISOLATE. Synthesize only in situ. Neutralize immediately. |
Diagnostic 2: The "Rule of Six"
A simplified heuristic for quick assessment: You need at least six carbons (or equivalent inert atoms) per energetic functional group (azide, nitro, etc.) to provide sufficient dilution of the explosive energy.
Visual Logic: Stability Decision Matrix
Use the following logic flow to determine your next step.
Figure 1: Decision matrix for determining the isolation safety of organic azides based on atomic composition.
PART 2: OPERATIONAL TROUBLESHOOTING
User Question: I used Dichloromethane (DCM) in my reaction. Why is my safety officer flagging this?
Specialist Response: Your safety officer is preventing a potential fatality. While organic azides are often soluble in DCM, the synthesis step is critical.
-
The Hazard: If you synthesized an organic azide using Sodium Azide (
) in a halogenated solvent like Dichloromethane ( ) , you have likely generated Diazidomethane ( ) or Triazidomethane .[3][5] -
The Mechanism:
reacts with the solvent itself via nucleophilic substitution. -
The Consequence: Diazidomethane is an extremely volatile, shock-sensitive explosive that concentrates in the rotary evaporator condenser or pump oil. It has caused numerous laboratory explosions.[6]
Corrective Action:
-
Stop work. Do not touch the rotary evaporator if you suspect diazidomethane accumulation.
-
Solvent Swap: For future experiments, replace DCM with Acetonitrile , DMF , or DMSO for the azidation step.
User Question: I need to remove solvent, but I'm afraid to use the rotovap. What is the protocol?
Specialist Response: You are correct to be cautious. Rotary evaporation is the #1 cause of azide accidents due to accidental concentration beyond the stability limit.
Safe Concentration Protocol:
-
Check the Ratio: Ensure your product has a C/N ratio
. -
No Water Baths: Do not heat the bath above 30°C.
-
Shielding: Place a blast shield between you and the rotovap.
-
The "Wet" Rule: Never rotovap to a dry solid. Always leave a small amount of solvent, or co-evaporate with a high-boiling inert solvent (like toluene) to keep the residue "wet" and desensitized.
-
Ventilation: Ensure the pump exhaust is vented into a fume hood, not the open lab.
PART 3: EMERGENCY & DISPOSAL (QUENCHING)
User Question: I have unreacted azide residue or a spill. How do I chemically destroy it?
Specialist Response: Do not dispose of active azides in standard organic waste (explosion risk) or down the drain (formation of explosive metal azides in pipes). You must chemically quench the azide functionality using the Staudinger Reduction method.
Standard Operating Procedure: Staudinger Quench
This protocol converts the explosive azide into a stable, benign amine and phosphine oxide.
Reagents:
Step-by-Step Protocol:
-
Dilution: Dissolve the azide residue in THF (approx. 0.1 M).[5]
-
Addition: Slowly add 1.5 equivalents of Triphenylphosphine (
). -
Incubation: Stir at room temperature until gas evolution ceases (typically 1–2 hours).
-
Hydrolysis: Add water (excess) to hydrolyze the intermediate iminophosphorane.
-
Disposal: The resulting mixture contains an amine and triphenylphosphine oxide. This can now be safely disposed of in the standard organic waste stream.
Visual Logic: Quenching Workflow
Figure 2: Step-by-step workflow for the chemical neutralization (quenching) of organic azide residues.
References
-
Smith, P. A. S. (1984). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (Source of the "Rule of Six").[1][4][5]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[11] Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
University of California, San Diego (UCSD). (n.d.). Azides: Chemical Safety Guide. Environment, Health & Safety. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. (Documentation of the DCM/Azide hazard). Link
Sources
- 1. uvic.ca [uvic.ca]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ucd.ie [ucd.ie]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
Improving solubility of hydrophobic azido linkers in aqueous buffers
Topic: Improving solubility of hydrophobic azido linkers in aqueous buffers Ticket ID: #SOL-AZ-001 Status: Open for Resolution
Executive Summary: The "Hydrophobic Wall"
You are likely reading this because your azido linker—perfect on paper—has turned your aqueous buffer into a cloudy suspension, or worse, precipitated as an oily film on your tube walls. This is the "Hydrophobic Wall."
Hydrophobic azido linkers (often containing alkyl chains or aromatic rings) resist solvation in high-dielectric media like PBS or HEPES. When forced into these buffers, they aggregate, leading to low conjugation yields , non-specific binding , and protein precipitation .
This guide provides three tiered solutions to overcome this barrier, moving from standard solvent engineering to advanced host-guest chemistry.
Module 1: The Co-Solvent Strategy (Standard Protocol)
Use this for robust biomolecules (peptides, stable proteins) that tolerate <20% organic solvent.
The most common error is not the amount of solvent, but the method of addition . Adding water to a hydrophobic stock causes "flash precipitation"—the formation of kinetically trapped aggregates that are nearly impossible to re-dissolve.
Protocol: The "Drop-to-Vortex" Method
Goal: Introduce the hydrophobic linker into the aqueous buffer without triggering aggregation.
-
Prepare High-Concentration Stock: Dissolve your azido linker in anhydrous DMSO or DMF at 10–50 mM.
-
Note: Ensure the solvent is dry. Water in DMSO accelerates linker hydrolysis.
-
-
Calculate the Limit: Determine the maximum organic tolerance of your protein.
-
Antibodies (IgG): Typically tolerate 5–10% DMSO.
-
Peptides/Small Proteins: May tolerate up to 20–30% DMSO.
-
-
The Addition (Critical Step):
-
Place your aqueous protein buffer on a vortex mixer set to medium-low speed .
-
While the buffer is swirling, add the DMSO stock dropwise directly into the center of the vortex.
-
Why? This ensures immediate dispersion, preventing local regions of high hydrophobicity where the linker would otherwise crash out.
-
FAQ: DMSO vs. DMF?
Q: Should I use DMSO or DMF? A: DMSO is generally preferred for biological compatibility. However, if you are performing downstream lyophilization, DMF is superior because it is more volatile and easier to remove than DMSO, which has a high boiling point (
C).
Module 2: The "Invisible Shield" (Cyclodextrins)
Use this for sensitive proteins (e.g., enzymes, membrane proteins) that cannot tolerate DMSO.
When organic solvents are toxic to your sample, you must use a "molecular shuttle."
Protocol: Host-Guest Complexation
Reagents: Hydroxypropyl-
-
Prepare Excipient Buffer: Make a 50 mM stock of HP-
-CD in your reaction buffer (e.g., PBS). -
Pre-Complexation:
-
Final Addition: Add this "solubilized" linker-CD complex to your protein solution. The CD will release the linker when the click reaction drives the equilibrium forward, or the linker can react while loosely bound.
Module 3: The Catalyst Factor (THPTA Ligand)
Use this to minimize the "Organic Load" required for the reaction.
Many researchers mistakenly add more DMSO to help the catalyst dissolve, not realizing the catalyst itself is the problem. Standard ligands like TBTA are insoluble in water and require ~20% DMSO.
The Fix: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][4][5][6] THPTA is fully water-soluble.[4][7][8][9] By using THPTA, you remove the solvent burden of the catalyst, allowing you to "spend" your protein's solvent tolerance budget entirely on the hydrophobic linker.
Visualization: The Solubility Decision Tree
Figure 1: Decision logic for selecting the appropriate solubilization strategy based on protein stability and linker behavior.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Immediate cloudiness upon addition | "Flash Precipitation" due to rapid addition. | Repeat using Drop-to-Vortex method. Ensure DMSO stock is highly concentrated to minimize volume added. |
| Precipitation after 1 hour | Linker has low thermodynamic solubility in buffer. | Add HP- |
| Protein activity loss | DMSO concentration too high (>10%). | Switch to THPTA ligand to remove catalyst-associated solvent [2]. Perform reaction in pure aqueous buffer with CD. |
| Blue/Green precipitate | Copper oxidation/precipitation. | Pre-complex Cu(II) and THPTA before adding to the reaction. Maintain 1:5 ratio of Cu:Ligand [3]. |
Data Summary: Solvent Tolerance of Common Biologics
| Biomolecule Class | Safe DMSO Limit (v/v) | Recommended Solubilization Strategy |
| Monoclonal Antibodies (mAbs) | < 10% | Drop-to-Vortex; THPTA ligand required. |
| Peptides / Oligos | 20–50% | High DMSO tolerance; standard co-solvent method usually sufficient. |
| Enzymes (e.g., HRP) | < 5% | Strictly Aqueous. Use HP- |
| Live Cells | < 1% | Strictly Aqueous. THPTA ligand + low concentration labeling only [4]. |
References
-
National Institutes of Health (NIH). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. [Link]
-
Jena Bioscience. THPTA - A Water-Soluble Click Ligand. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. scielo.br [scielo.br]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. THPTA Ligand (A270328) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Technical Support Center: Mitigation of Transesterification in Alcoholic Media
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Transesterification Side Reactions Audience: Process Chemists, Medicinal Chemists, Drug Development Leads
Diagnostic Hub: Is Transesterification Your Problem?
Before altering your synthetic route, confirm that transesterification is the root cause of your impurity profile. This reaction involves the exchange of the alkoxy group of an ester with the alcohol solvent (e.g., Methanol, Ethanol).
Symptom Checker: Compare your expected product mass with the observed impurity mass in LC-MS/GC-MS.
| Starting Ester Group | Solvent Used | Observed Mass Shift ( | Diagnosis |
| Ethyl (-OEt) | Methanol (MeOH) | -14 Da | Transesterification to Methyl Ester |
| Methyl (-OMe) | Ethanol (EtOH) | +14 Da | Transesterification to Ethyl Ester |
| Methyl (-OMe) | Isopropanol (IPA) | +28 Da | Transesterification to Isopropyl Ester |
| t-Butyl (-OtBu) | Methanol (MeOH) | -42 Da | Transesterification to Methyl Ester |
| Any Ester | Water/Alcohol Mix | -R Group + 1 | Hydrolysis (Not Transesterification) |
Immediate Action: If your data matches these shifts, proceed to Section 3: Strategic Solutions . If you see
, you are fighting hydrolysis, which requires water removal, not just solvent swapping.
Mechanistic Insight & Root Cause Analysis
To prevent the reaction, you must understand the transition state. Transesterification is an equilibrium process driven by the nucleophilicity of the solvent and the electrophilicity of the carbonyl carbon.
The Mechanism (Nucleophilic Acyl Substitution)
The reaction proceeds through a tetrahedral intermediate .[1][2] The stability and collapse of this intermediate dictate the product ratio.
Figure 1: The reversible pathway of transesterification. Note that both acid and base catalysts lower the activation energy, accelerating the reach toward equilibrium.
Key Drivers[3]
-
Nucleophile Concentration: In a solvent system, the solvent is present in vast molar excess (often >1000 equivalents), pushing the equilibrium toward the solvent-ester form via Le Chatelier's principle.
-
Sterics: The rate of reaction drops significantly as the steric bulk of the alcohol increases (
). -
Catalyst: Even trace amounts of acid (e.g., from HCl salts of amines) or base (e.g., K2CO3) can catalyze this exchange.
Strategic Solutions (The "Fix")
Strategy A: The "Matched Pair" Principle (Gold Standard)
The most robust solution is to eliminate the thermodynamic drive for change.
-
Protocol: If your substrate is a Methyl Ester , use Methanol as your solvent. If it is an Ethyl Ester , use Ethanol .
-
Why it works: Transesterification still occurs, but the "product" is chemically identical to the starting material.
-
Limitation: Not applicable if the ester group is complex (e.g., a benzyl or t-butyl ester) where the corresponding alcohol is not a viable solvent.
Strategy B: Steric Shielding (Solvent Engineering)
If you cannot use a matched pair, switch to a bulky alcohol solvent.
-
Recommendation: Replace Methanol/Ethanol with Isopropanol (IPA) or tert-Butanol (t-BuOH) .
-
Data Support: Relative rates of transesterification generally follow this trend:
-
MeOH (Relative Rate: 100)
-
EtOH (Relative Rate: ~10)
-
IPA (Relative Rate: ~0.1)
-
t-BuOH (Relative Rate: <0.01)
-
Strategy C: pH Buffering
Transesterification is slow at neutral pH.
-
Acidic Conditions: If your reaction generates acid, consider adding a non-nucleophilic buffer (e.g., 2,6-Lutidine) to scavenge protons without attacking the ester.
-
Basic Conditions: Avoid strong alkoxides (NaOMe) if you want to preserve a different ester group. Use non-nucleophilic bases like LiHMDS or LDA at low temperatures.
Experimental Protocols
Protocol 1: Solvent Stability Screen
Use this to validate solvent choice before committing to a batch.
-
Preparation: Dissolve 10 mg of your specific ester substrate in 1 mL of the proposed alcohol solvent.
-
Simulation: Add the catalyst intended for the actual reaction (e.g., 1 eq. of TEA or 0.1 eq. of HCl).
-
Incubation: Heat the vial to the intended reaction temperature (e.g., 50°C) for 4 hours.
-
Sampling: Take aliquots at T=0, T=1h, and T=4h.
-
Analysis: Analyze via UPLC-MS.
-
Pass Criteria: < 0.5% formation of the solvent-ester adduct.
-
Fail Criteria: > 1.0% formation requires switching to Strategy B (Steric Shielding) or non-alcoholic solvents (e.g., Acetonitrile, THF).
-
Protocol 2: Kinetic Quenching
Transesterification often happens during workup, not just during the reaction.
-
Cooling: Immediately cool the reaction mixture to < 5°C before quenching.
-
Dilution: Dilute the reaction mass 10-fold with a non-nucleophilic solvent (e.g., Ethyl Acetate or DCM) before adding aqueous quench. This reduces the molar fraction of the alcohol solvent immediately.
-
pH Adjustment: Neutralize the mixture immediately.
-
If acidic: Quench with sat. NaHCO3.
-
If basic: Quench with dilute NH4Cl or cold dilute HCl (carefully monitoring pH to avoid hydrolysis).
-
Troubleshooting Decision Tree
Use this logic flow to determine your next step.
Figure 2: Decision matrix for solvent selection.
Frequently Asked Questions (FAQ)
Q: Can I just add water to stop the transesterification? A: Risky. While water reduces the concentration of the alcohol, it introduces hydrolysis (saponification). If your ester is sensitive to water, use the Dilution method in Protocol 2 using an organic solvent like DCM or EtOAc instead.
Q: Why does transesterification happen even when I use a neutral solvent like THF? A: Check your reagents. If you are using a reagent dissolved in alcohol (e.g., "HCl in Methanol" or "NaOMe in Methanol"), you are introducing the nucleophile into your THF reaction. Always verify the carrier solvents of your reagents.
Q: Is t-Butanol (t-BuOH) always safe? A: Generally, yes. The tertiary butyl group is too sterically hindered to attack most carbonyls effectively. However, t-BuOH freezes at ~25°C, so you may need to mix it with a small amount of THF or keep the reaction warm.
References
-
Otera, J. (1993).[3][4] Transesterification. Chemical Reviews, 93(4), 1449–1470.[3]
- Core reference for the mechanism and catalysis of transesterific
-
Stanton, M. G., & Gagné, M. R. (1997). The mechanism of transesterification.[1][2][4][5][6][7][8][9][10][11] Journal of Organic Chemistry.
- Provides kinetic data supporting the steric hindrance argument.
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.
- Foundational grounding for the acid/base catalyzed p
-
ResearchGate. (2016). Transesterification of oils with methanol, ethanol, isopropanol, and tert-butanol.[12]
- Empirical data comparing reaction r
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. J. Otera, “Transesterification,” Journal of Chemical Reviews, Vol. 93, No. 4, 1993, pp. 1449-1470. doi10.1021/cr00020a004 - References - Scientific Research Publishing [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ukessays.com [ukessays.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Efficiency CuAAC for Long-Chain Substrates
Ticket ID: CuAAC-LIPID-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Steric and Solubility Barriers in Long-Chain Azide Cycloadditions
Executive Summary
Welcome to the Advanced Catalysis Support Center. You are likely accessing this guide because your "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC), which works perfectly on small molecules, has failed or stalled with long-chain (C12+) substrates.
The Core Problem: Long-chain azides and alkynes are inherently lipophilic. Standard CuAAC protocols rely on aqueous/alcohol mixtures (e.g.,
This guide provides a Phase-Transfer Optimized Protocol designed to dismantle these solubility barriers while maintaining the oxidation state of the copper catalyst.
Part 1: The Mechanistic Barrier (Visualization)
To solve the efficiency problem, we must first visualize where the reaction fails. The diagram below illustrates the standard catalytic cycle and the specific blockade introduced by long-chain aggregation.
Figure 1: The Catalytic Cycle & The Lipophilic Barrier. Note how micelle formation (black node) physically separates the azide from the copper-acetylide intermediate.
Part 2: Solvent & Ligand Engineering
The Solvent Matrix
For long-chain substrates, you cannot use pure water or standard 1:1
| Solvent System | Suitability | Dielectric Constant ( | Notes |
| DCM / | High | Mixed | Excellent for very hydrophobic lipids (e.g., C18 chains). DCM solubilizes the lipid; Water holds the Ascorbate; |
| THF / Water (4:1) | Moderate | 7.5 (THF) | Good for moderately lipophilic chains. Warning: THF can contain peroxides which oxidize Cu(I) to inactive Cu(II). Must use inhibitor-free, fresh THF. |
| DMF or DMSO (Neat) | Low | 36.7 / 46.7 | While they dissolve lipids, they coordinate strongly to Cu(I), effectively "poisoning" the catalyst and slowing the reaction significantly [1]. |
| Cyrene™ | Emerging | 32.0 | A biomass-derived dipolar aprotic solvent. Shows promise for high solubility of organic substrates without the toxicity of DMF [2]. |
The Ligand Decision
The ligand protects Cu(I) from oxidation and accelerates the reaction.
-
TBTA (Tris(benzyltriazolylmethyl)amine): The gold standard for organic/mixed solvents. It is soluble in DCM and THF, ensuring the catalyst resides in the same phase as your long-chain azide [3].
-
THPTA: Highly water-soluble.[1][2] Avoid for strictly lipophilic long-chains unless you are using a detergent/surfactant, as the catalyst will stay in the water phase while your substrate stays in the organic phase.
-
BTTAA: Superior kinetics in dilute systems. If your reaction is slow even with TBTA, switch to BTTAA, which has been shown to lower the activation energy more effectively than TBTA [4].
Part 3: Optimized Protocol (The "Lipophilic Click")
Objective: Conjugate a C16-Azide (Lipid) with a Fluorophore-Alkyne. Scale: 0.1 mmol.
Reagents:
-
Substrate: 0.1 mmol Long-chain Azide.
-
Alkyne: 0.11 mmol Terminal Alkyne (1.1 equiv).
-
Catalyst Complex: CuSO
·5H O (5 mol%). -
Ligand: TBTA (5 mol%) or BTTAA (2.5 mol%).
-
Reductant: Sodium Ascorbate (20 mol%).
-
Solvent: DCM /
BuOH / Water (1:1:1 v/v/v).
Step-by-Step Workflow:
-
Ligand Pre-Complexation (Critical):
-
Dissolve CuSO
(1.25 mg) and TBTA (2.65 mg) in 0.5 mL of BuOH/Water (1:1) . -
Why? Pre-forming the complex ensures Cu is protected before it encounters oxygen or competing solvents.
-
-
Substrate Solubilization:
-
Dissolve the Long-chain Azide and Alkyne in 0.5 mL of DCM (Dichloromethane).
-
Check: Ensure the solution is perfectly clear. If cloudy, add more DCM.
-
-
Phase Mixing:
-
Add the Catalyst Solution (Step 1) to the Substrate Solution (Step 2).
-
Observation: You now have a biphasic or cloudy mixture.
-
Add Sodium Ascorbate (4 mg dissolved in 100 µL water) to initiate.
-
-
The "Homogenization" Step:
-
Vigorously stir or vortex.[3] If the phases separate quickly, add more
BuOH dropwise until the mixture becomes a single phase or a stable emulsion. -
Why? This breaks the "phase wall," allowing the Cu-TBTA complex to meet the lipid.
-
-
Incubation:
-
Stir at RT for 4–16 hours.
-
Tip: If the solution turns green/blue, oxygen has killed the catalyst. Add more Ascorbate immediately.
-
Part 4: Troubleshooting & Diagnostics
Use this decision matrix to diagnose failure modes.
Figure 2: Diagnostic Flowchart for Lipophilic CuAAC Failures.
Part 5: FAQs & Purification (Cleanup)
Q: How do I remove Copper from my lipophilic product? Standard water washes aren't working. A: Copper often coordinates to the triazole nitrogen in the organic phase.[4] Simple water washes fail. Protocol:
-
Dilute reaction with DCM.
-
Wash with 0.1 M EDTA (pH 7.0) or 10% NH
OH . The EDTA/Ammonia competes for the Cu, stripping it from the triazole and pulling it into the aqueous phase [5]. -
Repeat until the aqueous layer is colorless (no blue tint).
Q: Can I use "Click" reagents on live cells with long-chain lipids? A: Yes, but toxicity is a concern. Use BTTAA as the ligand (lower Cu loading required) and keep Cu concentration below 100 µM. Ensure the lipid is delivered via BSA (Bovine Serum Albumin) complexation to prevent cell membrane disruption [6].
Q: My reaction stalls at 50% conversion. A: This is often due to Catalyst Death . Cu(I) is thermodynamically unstable and disproportionates to Cu(0) and Cu(II).[1][5]
-
Fix: Add a second bolus of Sodium Ascorbate (freshly prepared).
-
Fix: Ensure you are performing the reaction under an inert atmosphere (Nitrogen/Argon) if the solvent is THF.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1][2][4][6][7][8][9][10][11][] Chemical Reviews, 108(8), 2952-3015. Link
-
Wilson, K. L., et al. (2019). Cyrene™ as a bio-based solvent for the CuAAC click reaction. Beilstein Journal of Organic Chemistry, 15, 1448–1456. Link
-
Chan, T. R., et al. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853-2855. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link
-
Presolsi, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
-
Uttamapinant, C., et al. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling.[1][2][] Angewandte Chemie, 124(24), 5954-5958. Link
Sources
- 1. confluore.com [confluore.com]
- 2. glenresearch.com [glenresearch.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beyond the Au-S Bond: A Comparative Stability Analysis of Azido- vs. Carboxyl-Terminated Undecyl SAMs
This guide provides a rigorous technical comparison between Azido-functionalized and Thiol/Carboxyl-functionalized Self-Assembled Monolayers (SAMs).
Note on Nomenclature: Based on standard chemical ontology in surface science, this guide interprets "Thiol-undecanoate" as 11-Mercaptoundecanoic Acid (MUA) (the standard carboxyl-terminated SAM) and "Azido-undecanoate" as 11-Azidoundecanethiol (the standard click-chemistry SAM). Both share the same undecyl (
Executive Summary
In the development of biosensors and drug-eluting surfaces, the choice between "Classic" Carboxyl-coupling (via EDC/NHS) and "Modern" Click-chemistry (via Azide-Alkyne) is often dictated by reaction efficiency. However, stability —both of the pre-conjugated monolayer and the final linkage—is the critical, often overlooked variable.
While Thiol-undecanoate (MUA) provides a robust, hydrophilic surface with well-characterized packing, it suffers from susceptibility to hydrolysis and non-specific binding. Azido-undecanoate (Azide-SAMs) offer superior bio-orthogonality and linkage stability (triazole formation) but introduce unique challenges regarding thermal sensitivity and packing density.
Molecular Architecture & Mechanism
To understand stability, we must visualize the packing constraints. MUA SAMs rely on hydrogen bonding between terminal carboxyls to stabilize the monolayer. Azide SAMs, lacking these H-bonds, rely solely on Van der Waals forces between the alkyl chains, making them more susceptible to thermal disordering unless "backfilled" with diluents.
Figure 1: Comparative architecture. Note that MUA (Red) benefits from lateral hydrogen bonding, enhancing thermal stability compared to the pure Azide (Blue) monolayer.
Stability Matrix: Head-to-Head Comparison
The following data synthesizes results from electrochemical desorption and contact angle goniometry studies.
| Feature | Thiol-Undecanoate (MUA) | Azido-Undecanoate (Azide-SAM) | Causality / Mechanism |
| Monolayer Packing | High (Crystalline-like) | Moderate to Low | Carboxyls H-bond laterally; Azides repel slightly due to dipoles, creating "pinholes" if not mixed with alkyl-thiols. |
| Thermal Stability | Stable up to ~100°C | Stable up to ~60-80°C | Lack of headgroup H-bonding in Azides lowers the energy barrier for chain disordering. |
| Oxidative Stability | Low (Air sensitive) | Low (Air sensitive) | Both rely on the Au-S bond, which oxidizes to sulfonate ( |
| Hydrolytic Stability | Moderate (pH dependent) | High | MUA deprotonates at pH > 5 (repulsion leads to desorption). Azides are pH inert. |
| Linkage Stability | Low (Amide/Ester) | Excellent (Triazole) | EDC/NHS esters hydrolyze rapidly. The Triazole ring formed by Azide-Alkyne click is chemically inert. |
| Storage Shelf-Life | < 2 Weeks (in air) | < 1 Week (Light sensitive) | Azides can release |
Deep Dive: The "Stability" Paradox
The "Pin-Hole" Effect in Azide SAMs
While Azide chemistry is hailed for its stability, pure Azide-SAMs are notoriously unstable structurally. The azide group (
-
The Failure Mode: When packed at 100% density, steric hindrance prevents the alkyl chains from crystallizing perfectly. This leaves the underlying Gold-Sulfur (Au-S) bond exposed to electrolytes and oxygen.
-
The Solution: Azide SAMs must be formed as Mixed Monolayers (diluted with short-chain alcohols or methyl-terminated thiols) to provide lateral stability.
The pH Vulnerability of MUA
MUA is often cited as stable, but this is pH-dependent.
-
The Failure Mode: At physiological pH (7.4), the carboxyl group is deprotonated (
). The resulting electrostatic repulsion between adjacent negative charges can destabilize the Au-S anchor, leading to reductive desorption at lower potentials than neutral SAMs [1].
Experimental Protocols
To ensure reproducible stability data, follow these validated workflows.
Protocol A: Formation of High-Stability Mixed Azide SAMs
Rationale: Diluting the azide prevents steric clash and improves packing density, shielding the Au-S bond.
-
Cleaning: Clean Au substrate with UV/Ozone (20 min) followed by Ethanol rinse.
-
Solution Prep: Prepare a 1 mM ethanolic solution containing:
-
10% 11-Azidoundecanethiol
-
90% 1-Undecanethiol (Diluent)
-
Note: Using a diluent of the same chain length (C11) maximizes Van der Waals interlocking.
-
-
Incubation: Immerse substrate for 24 hours in the dark (Azides are photolabile).
-
Backfilling (Optional but Recommended): Post-incubate in 1 mM 6-Mercaptohexanol (1 hour) to fill any remaining pinholes.
-
QC: Measure Contact Angle. Target: ~75-80°. If <70°, packing is poor.
Protocol B: Stability Testing via Cyclic Voltammetry (CV)
Rationale: Reductive desorption peaks provide a quantitative measure of SAM binding energy.
-
Setup: Three-electrode cell (Au working, Pt counter, Ag/AgCl reference).
-
Electrolyte: 0.5 M KOH (degassed with
). -
Sweep: Scan from -0.2 V to -1.4 V at 50 mV/s.
-
Analysis:
-
MUA Desorption Peak: Typically appears around -0.8 V to -0.9 V.
-
Azide Desorption Peak: Typically appears around -1.0 V (if well packed).
-
Interpretation: A more negative desorption potential indicates a more stable, better-packed monolayer.
-
Reaction Pathway: Degradation vs. Conjugation
The following diagram illustrates the divergent pathways of stability. While the MUA path is susceptible to hydrolysis, the Azide path (once clicked) forms a hyper-stable triazole.
Figure 2: Degradation vs. Stabilization pathways. Note that while Azide SAMs are sensitive to UV (storage risk), their post-reaction product (Triazole) is significantly more stable than the hydrolyzable amide bonds formed by MUA.
Conclusion
For applications requiring long-term storage of the pre-functionalized sensor , Thiol-undecanoate (MUA) is superior due to its thermal robustness and lack of photosensitivity, provided pH is controlled.
However, for drug delivery or harsh-environment sensors , Azide-undecanoate is the superior choice if and only if it is prepared as a mixed monolayer. The resulting triazole linkage offers stability that far exceeds the standard amide bond, preventing premature drug release or ligand detachment.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.
-
[Link]
-
-
Collman, J. P., Devaraj, N. K., & Chidsey, C. E. (2004). "Clicking" Functionality onto Electrode Surfaces.[1] Langmuir, 20(4), 1051–1053.
-
[Link]
-
-
Damos, F. S., Luz, R. C. S., & Kubota, L. T. (2005). Determination of the Surface Coverage and Stability of Self-Assembled Monolayers of 11-Mercaptoundecanoic Acid on Gold. Langmuir, 21(2), 602–609.
-
[Link]
-
-
Lumina, G. et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes.[2][3][4] Scientific Reports, 13, 14920.
-
[Link]
-
Sources
Technical Guide: TLC Visualization of Non-UV Active Azido Esters
Executive Summary
The Challenge: Azido esters (e.g., ethyl azidoacetate, azido-PEG-esters) often lack conjugated
The "Click-to-Reveal" Method: Staudinger-Ninhydrin
Best For: High-specificity confirmation of the azide (
The Mechanism (Visualized)
Caption: The azide is chemically transformed into an amine directly on the silica surface, enabling detection by Ninhydrin.[1]
Protocol
-
Preparation: Prepare two dipping solutions.
-
Solution A: 10% Triphenylphosphine (
) in Dichloromethane (DCM). -
Solution B: Standard Ninhydrin stain (1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid).
-
-
Elution: Run the TLC plate as normal. Dry thoroughly with a heat gun to remove mobile phase.[2]
-
Reduction (Step 1): Dip the plate into Solution A .
-
Incubation: Heat the plate gently (approx. 80°C) for 1-2 minutes. Note: You are driving the reduction reaction.
-
Visualization (Step 2): Dip the plate into Solution B .
-
Development: Heat strongly with a heat gun until spots appear.[2][3]
-
Result: Azido esters appear as distinct purple/pink spots against a white background.
-
ngcontent-ng-c1989010908="" class="ng-star-inserted">Senior Scientist Insight: If you don't want to make a dip tank of
, you can "over-spot" your TLC lane. After running the plate, use a capillary tube to spot 10%directly onto where you expect the product. Then apply Ninhydrin.[1][4][5] This saves reagents.
The Universal Workhorse: Phosphomolybdic Acid (PMA)
Best For: General purity checks; detecting the ester backbone. Mechanism: PMA is a redox stain.[2] Upon heating, the Mo(VI) in the heteropolyacid is reduced by the organic ester to Mo(V), forming a "Molybdenum Blue" complex.
Protocol
-
Preparation: Dissolve 10g of Phosphomolybdic Acid in 100mL of Ethanol. (Commercial solutions often available).[6]
-
Staining: Dip the dried TLC plate quickly into the PMA solution. Blot excess on a paper towel.[2][3]
-
Development: Heat with a heat gun at high temperature (110°C+).
-
Result: Dark green/blue spots on a light green/yellow background.
-
Critical Control: PMA requires vigorous heating.[2] If the background turns completely dark blue, you have "burned" the plate. If spots are faint, you haven't heated enough. The "sweet spot" is when the spots are dark blue and the background is still yellow-green.
The Non-Destructive Screen: Iodine Chamber
Best For: Quick, reversible checks during reaction monitoring. Mechanism: Iodine vapor physically intercalates (adsorbs) into the organic lipophilic layer of the ester on the silica gel.
Protocol
-
Setup: Place a few crystals of solid Iodine (
) in a jar containing silica gel. Cap it and let it saturate (vapor turns purple). -
Staining: Place the dried TLC plate into the jar using tweezers. Close the lid.
-
Observation: Wait 30-60 seconds.
-
Result: Yellow/Brown spots appear.[2]
-
-
Recovery: Remove the plate. The spots will fade as iodine sublimates, allowing you to re-stain the same plate with PMA or Staudinger-Ninhydrin later.
Comparative Analysis
| Feature | Staudinger-Ninhydrin | PMA (Phosphomolybdic Acid) | Iodine ( |
| Target | Azide ( | Organic Backbone (Ester/Lipid) | General Lipophilicity |
| Sensitivity | High (Purple spots) | Moderate to High | Low to Moderate |
| Selectivity | Excellent (Ignores non-azide impurities) | Low (Stains most organics) | Low (Stains everything) |
| Destructive? | Yes (Chemical Reaction) | Yes (Oxidation/Charring) | No (Reversible) |
| Prep Time | High (Two steps) | Low (One dip) | Instant |
Decision Logic for Researchers
Caption: Workflow for selecting the appropriate visualization method based on experimental stage.
References
-
Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. University of Warsaw / ResearchGate.
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. LibreTexts.
-
Reach Devices. (n.d.). TLC Stains and Preparation.[1][2][3][4][7][5][8][9][10][11] Reach Devices Repository.
-
Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Merck/Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. TLC stains [reachdevices.com]
- 3. youtube.com [youtube.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ecronicon.net [ecronicon.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. iitg.ac.in [iitg.ac.in]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Precision Verification of C13H25N3O2: Elemental Analysis vs. Orthogonal Methodologies
Executive Summary: The Challenge of Nitrogen-Rich Intermediates
C13H25N3O2 (Molecular Weight: ~255.36 g/mol ) represents a specific class of pharmaceutical intermediates—likely a piperazine or pyrrolidine derivative (e.g., (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate or similar carbamate/urea structures).
Verifying this specific stoichiometry presents unique challenges. With a theoretical nitrogen content of 16.46% , the molecule falls into a "high-nitrogen" category that often challenges traditional combustion analysis due to incomplete oxidation or the formation of stable nitrogen oxides. Furthermore, the presence of amide/carbamate functionalities (
This guide objectively compares the traditional "Gold Standard" (Combustion Analysis) against modern Orthogonal Methodologies (qNMR and HRMS), providing a decision framework for researchers requiring regulatory-grade verification.
Theoretical Framework: The Stoichiometric Standard
Before selecting an analytical method, the theoretical elemental composition must be established as the baseline for accuracy.
Target Formula:
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % (w/w) | Acceptance Tolerance (Standard) |
| Carbon | 13 | 12.011 | 156.143 | 61.15% | |
| Hydrogen | 25 | 1.008 | 25.200 | 9.87% | |
| Nitrogen | 3 | 14.007 | 42.021 | 16.46% | |
| Oxygen | 2 | 15.999 | 31.998 | 12.53% | N/A (Calculated by difference) |
| Total | 43 | 255.36 | 100.00% |
Critical Insight: The industry standard acceptance criterion for CHN analysis is
absolute deviation from theoretical values [1]. For C13H25N3O2, a deviation >0.4% in Nitrogen often indicates occluded solvents (e.g., DMF, DCM) or incomplete combustion of the piperazine ring.
Comparative Analysis: CHN Combustion vs. qNMR vs. HRMS
Method A: Automated Combustion Analysis (CHN)
The Traditional Benchmark
Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment converts the sample into
-
Pros:
-
Bulk Purity Indicator: Unlike LC-MS, it detects non-chromatographable impurities (inorganic salts, water, silica).
-
Regulatory Acceptance: The standard for publication in journals like J. Org. Chem. and J. Med. Chem.
-
-
Cons for C13H25N3O2:
-
Hygroscopicity Error: If the sample holds 0.5 equivalents of water, Carbon % drops significantly, leading to false rejection.
-
Sample Destruction: Requires ~2–5 mg of precious material.
-
Blind to Structure: Isomers (same formula) give identical results.
-
Method B: Quantitative NMR (qNMR)
The Modern "Truth" Standard
Mechanism: The integration of proton signals from the analyte is compared directly to an internal standard (e.g., Maleic Acid, TCNB) of known high purity (99.9%+).
-
Pros:
-
Absolute Purity: Determines purity % (w/w) directly, accounting for all organic impurities and solvents.
-
Non-Destructive: Sample can be recovered.[1]
-
Specific: Verifies the structure and the quantity simultaneously.
-
-
Cons:
-
Requires a precise balance (readability to 0.001 mg) and deuterated solvents.
-
Does not detect inorganic salts (unless using specialized heteronuclear NMR).
-
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Validator
Mechanism: Measures the exact mass-to-charge ratio (
-
Pros:
-
Confirmational: Proves the formula
exists in the flask.
-
-
Cons:
-
Not Quantitative: Ionization efficiency varies; cannot determine bulk purity (90% pure looks the same as 99% pure). HRMS is NOT a substitute for Elemental Analysis.
-
Data Presentation: Performance Matrix
| Feature | Combustion Analysis (CHN) | qNMR (1H) | HRMS (Q-TOF/Orbitrap) |
| Primary Output | % Composition (C, H, N) | Purity % (w/w) | Exact Mass ( |
| Precision | < 3 ppm (Mass Error) | ||
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | < 0.1 mg |
| Solvent Detection | Indirect (discrepancy in %C) | Direct (visible peaks) | Poor (usually lost) |
| Inorganic Detection | Excellent (Low %C/%H/%N) | Poor (Invisible) | Poor (Invisible) |
| Suitability for C13H25N3O2 | High (if dry) | Superior (if hygroscopic) | Identity Only |
Experimental Protocols
Protocol 1: Handling Hygroscopic Amines for CHN Analysis
Since C13H25N3O2 contains basic nitrogens, it likely absorbs atmospheric
-
Pre-Treatment: Dry the sample in a vacuum oven at 40°C over
for 24 hours. -
Calibration: Calibrate the analyzer using Acetanilide (Standard Reference Material).
-
Why? Acetanilide (
) has a similar C/N ratio to the target, minimizing matrix effects [2].
-
-
Encapsulation: Seal the sample in a tin capsule immediately upon removal from the desiccator.
-
Tip: Use a "blank" tin capsule to subtract the background nitrogen signal from atmospheric air trapped during sealing.
-
-
Combustion: Ensure oxidation furnace is set to
to fully combust the piperazine ring.
Protocol 2: qNMR Verification Workflow
-
Standard Selection: Choose Maleic Acid (TraceCERT® or equivalent).
-
Reason: High purity, non-volatile, and its singlet (~6.3 ppm) typically does not overlap with the aliphatic region of C13H25N3O2 [3].
-
-
Preparation:
-
Weigh ~10 mg of C13H25N3O2 (analyte) directly into the NMR tube (precision
mg). -
Weigh ~5 mg of Maleic Acid (standard).
-
Dissolve in
(ensures solubility of polar ureas).
-
-
Acquisition:
-
Pulse delay (
) must be (longest relaxation time), typically 30–60 seconds for quantitative accuracy. -
Acquire 16–32 scans.
-
-
Calculation:
Visualization: The Verification Logic Flow
Figure 1: Decision tree for validating pharmaceutical intermediates. qNMR is prioritized if solvents are detected in qualitative NMR.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying and <232> Elemental Impurities. USP-NF.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
European Medicines Agency (EMA). (2016). ICH guideline Q3D on elemental impurities.
Sources
Validation of surface coverage using contact angle goniometry
Executive Summary
For researchers in drug delivery and materials science, validating surface coverage is a critical quality gate. While X-ray Photoelectron Spectroscopy (XPS) provides elemental certainty, it is often logistically prohibitive for high-throughput screening. Contact Angle Goniometry (CAG) offers a rapid, non-destructive alternative that, when executed with dynamic cycling (hysteresis), serves as a powerful proxy for surface homogeneity.
This guide details the Cassie-Baxter fractional coverage method , distinguishing between simple "wettability" and rigorous "coverage validation." It compares CAG against industry standards (XPS, AFM) and provides a self-validating protocol for quantifying defects in Self-Assembled Monolayers (SAMs) and polymer coatings.
Theoretical Framework: The Physics of Imperfection
To validate coverage, we must move beyond the basic Young’s equation. A partially coated surface is thermodynamically heterogeneous. The wetting behavior of such a surface is described by the Cassie-Baxter equation , modified for composite surfaces (coating + exposed substrate).
The Modified Cassie-Baxter Equation
When a coating has pinholes or defects, the probe liquid interacts with both the coating (fraction
Where:
- = Observed equilibrium contact angle.
- = Contact angle of the pure, perfect coating (reference).
- = Contact angle of the bare substrate (reference).
- = Fractional area covered by the coating.
-
= Fractional area of exposed substrate (
).
The Validation Logic: If you know the theoretical
Comparative Analysis: CAG vs. Alternatives
While CAG is powerful, it is an indirect method. It measures surface free energy (SFE), not chemistry. The table below objectively compares CAG against direct chemical and topographical methods.
Table 1: Methodological Comparison for Surface Validation
| Feature | Contact Angle (CAG) | XPS (ESCA) | AFM | Ellipsometry |
| Primary Output | Surface Free Energy / Wettability | Elemental Composition / Chemical State | Topography / Roughness | Film Thickness |
| Coverage Sensitivity | High (Macro-average) | Ultra-High (Atomic % detection) | High (Nanoscale pinholes) | Moderate (Model dependent) |
| Defect Detection | Indirect: Via Hysteresis ( | Direct: Via substrate signal peaks | Direct: Visualizing pinholes | Indirect: Thickness deviation |
| Throughput | High (< 5 min/sample) | Low (hours/sample + pump down) | Low (30+ min/scan) | Medium |
| Cost | $ | |||
| Limit of Detection | ~5% exposed area (via Cassie) | ~0.1 atomic % | < 1 nm lateral resolution | ~1 Å vertical resolution |
| Best Use Case | Routine QC, stability testing, screening | Gold-standard validation, unknown contaminants | Morphological analysis, roughness correction | Thickness uniformity check |
Senior Scientist Insight: Do not rely on CAG alone for new coating development. Use XPS to establish the "Gold Standard"
Experimental Protocol: The Dynamic Hysteresis Method
Critical Warning: A single "static" contact angle measurement is scientifically insufficient for validation. A static drop can exist in a metastable state. You must measure Contact Angle Hysteresis (CAH) to prove homogeneity.
Reagents & Equipment
-
Probe Liquid: HPLC-grade Water (Polar) and Diiodomethane (Dispersive).
-
Goniometer: Equipped with an automated dispensing system (manual dispensing introduces vibration artifacts).
Step-by-Step Workflow
Phase 1: Reference Establishment (The Control)
-
Measure Substrate (
): Clean the bare substrate (e.g., Plasma/Piranha clean) and measure the Advancing Contact Angle ( ). -
Measure Perfect Coating (
): Prepare a "thick" or verified perfect reference sample of your coating. Measurengcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> .[1][2]
Phase 2: Sample Measurement (Dynamic Cycling)
-
Deposition: Place the needle ~1mm above the surface. Dispense a 3 µL droplet.
-
Advancing Angle (
): Slowly increase droplet volume (rate: 0.5 µL/s) to 8 µL. Measure the angle as the contact line moves outward.[3]-
Significance: Probes the hydrophobic domains (the coating).
-
-
Receding Angle (
): Slowly withdraw liquid from the droplet. Measure the angle as the contact line retreats.-
Significance: Probes the hydrophilic domains (defects/pinholes). The liquid will "pin" to exposed high-energy substrate spots.
-
-
Calculate Hysteresis:
.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Acceptance Criteria
- : Indicates a homogeneous, smooth surface. PASS.
-
: Indicates chemical heterogeneity (pinholes) or roughness. FLAG FOR REVIEW.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Data Interpretation & Calculation
Calculating Fractional Coverage ( )
Using the Advancing Angle data (which is thermodynamically closer to the equilibrium state for hydrophobic coatings):
Example Calculation:
-
Bare Glass Substrate (
): 15° -
Perfect Hydrophobic Coating (
): 110° -
Experimental Batch (
): 102°
Result: The surface coverage is 89.7% . This implies 10.3% exposed substrate (defects).
Visualization: Method Selection & Validation Logic
The following diagram outlines the decision process for validating surface coverage, distinguishing between roughness effects (Wenzel) and chemical defects (Cassie-Baxter).
Caption: Decision tree for distinguishing between surface roughness and chemical coverage defects using Contact Angle Hysteresis.
References
-
Biolin Scientific. (2020). Cassie – Baxter equation – Extreme wettability on surfaces. Retrieved from [Link]
- Marmur, A. (2003). Wetting on Hydrophobic Rough Surfaces: To Be Heterogeneous or Not to Be? Langmuir, 19(20), 8343–8348.
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
- Whitesides, G. M., & Laibinis, P. E. (1990). Wet Chemical Approaches to the Characterization of Organic Surfaces: Self-Assembled Monolayers, Wetting, and the Physical-Organic Chemistry of the Solid-Liquid Interface. Langmuir, 6(1), 87-96. (Seminal work on SAMs and wetting).
-
Vuckovac, M., et al. (2019). Uncertainties in contact angle goniometry.[4][5] Soft Matter, 15, 7089-7096. Retrieved from [Link]
Sources
- 1. Contact-angle hysteresis on rough surfaces: mechanical energy balance framework | Journal of Fluid Mechanics | Cambridge Core [cambridge.org]
- 2. biolinscientific.com [biolinscientific.com]
- 3. users.aalto.fi [users.aalto.fi]
- 4. researchgate.net [researchgate.net]
- 5. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01221D [pubs.rsc.org]
Comparative Guide: Validating Azide Surface Functionalization via XPS vs. Conventional Techniques
Executive Summary
In the field of drug delivery and biosensor development, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—or "Click Chemistry"—is the gold standard for bioconjugation. However, validating the success of this reaction on 2D surfaces (Self-Assembled Monolayers, SAMs) presents a unique analytical challenge. The chemical transformation from an azide (-N₃) to a 1,2,3-triazole occurs within a layer less than 2 nm thick, often below the detection limit of standard bulk analysis tools.
This guide objectively compares X-ray Photoelectron Spectroscopy (XPS) against FTIR and Contact Angle Goniometry , establishing why XPS is the definitive method for quantitative validation of azide-terminated surfaces, provided specific acquisition protocols are followed to mitigate beam damage.
Part 1: Comparative Analysis of Analytical Techniques
While Contact Angle and FTIR are accessible, they often lack the chemical specificity required to distinguish between a successful "click" reaction and non-specific adsorption. XPS provides the only direct evidence of the nitrogen oxidation state change.
Table 1: Performance Matrix – Surface Functionalization Analysis
| Feature | XPS (High-Res N1s) | FTIR (ATR/PM-IRRAS) | Contact Angle (WCA) |
| Primary Detection | Chemical State (N oxidation) | Bond Vibration (N=N=N stretch) | Surface Energy (Wettability) |
| Specificity | High (Resolves Azide vs. Amine vs. Triazole) | Medium (Azide peak ~2100 cm⁻¹ is distinct but weak) | Low (Cannot distinguish chemistry, only polarity) |
| Surface Sensitivity | Top 1–10 nm (Ideal for SAMs) | 0.5–5 µm (ATR); Surface specific (PM-IRRAS only) | Extreme Surface (Top Ångstroms) |
| Quantification | Stoichiometric (Atomic %) | Qualitative / Semi-quantitative | Qualitative |
| Destructive? | Yes (Azides degrade under X-ray) | No | No |
| Limit of Detection | ~0.1 atomic % | >1–5% coverage (dependent on substrate) | N/A (Macroscopic property) |
Strategic Decision Framework
Use the following logic flow to determine the appropriate validation workflow for your surface.
Figure 1: Decision matrix for selecting analytical techniques based on substrate topology and data requirements.
Part 2: Technical Deep Dive – The XPS Advantage
The Azide Signature (The "Split" Peak)
The power of XPS lies in its ability to resolve the unique electronic environment of the azide group. Unlike amines or amides which appear as a single peak, the linear azide anion (
-
The Diagnostic Peak (~404.5 eV): This high-binding energy peak corresponds to the electron-deficient central nitrogen (
). It is the "smoking gun" for the presence of an intact azide. -
The Lower Peak (~400.5 eV): This corresponds to the two electron-rich terminal nitrogens.
-
Theoretical Ratio: In a perfect system, the area ratio of the 400.5 eV peak to the 404.5 eV peak is 2:1 .
The "Click" Transformation
Upon successful reaction with an alkyne (forming a 1,2,3-triazole):
-
The diagnostic peak at ~404.5 eV disappears completely .
-
The signal coalesces into a broadened peak centered around 400–401 eV (representing the three chemically similar nitrogens in the triazole ring and the linker nitrogen).
Critical Failure Point: X-Ray Induced Degradation
Expert Insight: Azides are thermodynamically unstable. Prolonged exposure to the X-ray beam during analysis causes the azide to decompose into nitrogen gas (
-
Symptom:[1][2][3][4][5] The 404.5 eV peak vanishes, and the 400 eV peak grows, falsely mimicking a "reacted" or "amine-contaminated" surface.
-
Mitigation: You must use "Snapshot" modes or limit acquisition time to <60 seconds per spot.
Part 3: Experimental Protocol
Objective: Quantitatively validate the conversion of an azide-terminated SAM to a triazole-linked functional surface on a Gold (Au) or Silicon (Si) substrate.
Sample Preparation
-
Substrate: Use fresh Au(111) on mica or prime silicon wafers.
-
Cleaning: Avoid Argon sputtering for cleaning organic monolayers; it will destroy the SAM. Use solvent washing (Ethanol/DCM) only.
-
Reference: Prepare a "Blank" Azide sample (unreacted) and the "Functionalized" sample.
Instrument Configuration (Self-Validating Setup)
-
X-Ray Source: Monochromated Al Kα (1486.6 eV).[6]
-
Pass Energy: 20–40 eV (High Resolution) for N1s; 160 eV for Survey.
-
Spot Size: 300–400 µm.
-
Charge Neutralization: ON (Essential for insulating SAMs on Si; optional but recommended for SAMs on Au to prevent differential charging).
Acquisition Workflow (Minimizing Damage)
To ensure trustworthiness of data, follow this strict order to minimize beam damage to the azide:
-
N1s High-Res Scan (First): Acquire this immediately upon moving to a fresh spot.
-
Scans: 3–5 sweeps max.
-
Dwell time: 50–100 ms.
-
-
C1s High-Res Scan: To calibrate binding energy (C-C at 284.8 eV).
-
Substrate Scan (Au4f or Si2p): For thickness/coverage calculations.
-
Survey Scan: Last step (to check for contaminants like Na, F, Cl).
Data Processing & Curve Fitting
-
Calibration: Shift all peaks so the adventitious Carbon (C-C) is at 284.8 eV.
-
Background: Use a Shirley background.
-
Constraint: For the unreacted azide, constrain the FWHM (Full Width at Half Maximum) of the 404.5 eV and 400.5 eV peaks to be equal.
Part 4: Data Interpretation & Visualization
Expected Binding Energies[1][5][7][8]
| Chemical State | Binding Energy (eV) | Description |
| Azide (Central N) | 404.0 – 405.0 | Electron-deficient ( |
| Azide (Terminal N) | 400.2 – 401.0 | Electron-rich ( |
| Triazole (N-N=N) | 400.0 – 401.5 | Post-click product. Broad, single envelope. |
| Amine (Free -NH₂) | 399.5 – 400.2 | Common contaminant or degradation product. |
| Amide (-NH-CO-) | 399.8 – 400.5 | Linker chemistry (e.g., if amide used to attach azide). |
Mechanism Visualization
Figure 2: The characteristic spectral shift. The disappearance of the high-energy "Peak A" is the primary confirmation of a successful click reaction.
Troubleshooting Common Issues
-
Issue: 404 eV peak is present but ratio is 1:5 instead of 1:2.
-
Cause: Beam damage occurred before the scan finished, or the surface has significant amine contamination.
-
-
Issue: No 404 eV peak on the "Unreacted" sample.
-
Cause: The azide has degraded (light/heat sensitivity) or the synthesis failed. Check FTIR for the ~2100 cm⁻¹ stretch to confirm bulk presence.
-
References
-
Collman, J. P., et al. (2006). "Clicking" functionality onto electrode surfaces.[2] Langmuir, 22(6), 2457–2464. Link
-
Lumina, P., et al. (2014). X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. Langmuir, 30(24), 7126–7132. Link
-
Thermo Fisher Scientific. (n.d.).[7] XPS Reference Table: Nitrogen N1s Binding Energies. Link
-
Zoppi, R. A., et al. (2025).[1] Comparison Between FT-IR and XPS Characterization of Carbon Fiber Surfaces. ResearchGate.[5] Link
-
Heinrich, T., et al. (2014).[8] The versatility of "click" reactions: molecular recognition at interfaces. Chemical Communications. Link
Sources
- 1. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The versatility of “click” reactions: molecular recognition at interfaces - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01730G [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 11-azidoundecanoate
Executive Summary & Scientific Context
Ethyl 11-azidoundecanoate (CAS: 104869-73-8) is a heterobifunctional linker widely used in bioconjugation and material science, specifically for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
While organic azides are often stigmatized due to the explosive nature of their low-molecular-weight counterparts (e.g., methyl azide), Ethyl 11-azidoundecanoate possesses a significant aliphatic chain that stabilizes the molecule. However, complacency is the primary cause of laboratory accidents. This guide synthesizes thermodynamic stability rules with rigorous safety protocols to ensure zero-incident handling.
Hazard Identification: The "Rule of Three" Analysis
To scientifically validate the risk profile of this specific molecule, we apply the Smith Open-Chain Nitrogen Compound Rule (Equation 1). This is the industry standard for determining the explosivity of organic azides.
Equation 1: Stability Ratio
Analysis for Ethyl 11-azidoundecanoate (
- (Carbon atoms): 13
- (Oxygen atoms): 2
- (Nitrogen atoms): 3
-
High Heat: Temperatures >100°C.
-
Strong Acids: Contact with acid releases Hydrazoic Acid (
), a highly toxic and explosive gas. -
Heavy Metals: While the organic azide itself is stable, impurities or hydrolysis products can react with copper or lead plumbing to form detonable metal azides.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are generally sufficient for incidental contact, but breakthrough times vary by solvent.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Minimum 5 mil) | Provides adequate barrier against the neat oil. If dissolved in DCM or Chloroform, double-gloving or Silver Shield® laminates are required due to solvent permeation. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. As an oily ester, splashes can adhere to the face/eyes and are difficult to rinse. |
| Body Protection | Flame-Resistant (FR) Lab Coat | 100% Cotton or Nomex. Synthetic blends (polyester) can melt into skin if a flash fire occurs during synthesis. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of organic azide vapors can cause vasodilation (similar to nitroglycerin), leading to headaches and hypotension. |
| Shielding | Blast Shield (Polycarbonate) | Mandatory if scaling reactions >5 grams or heating >60°C. |
Operational Protocol: Safe Handling & Synthesis
This protocol assumes the user is performing a standard CuAAC reaction.
Phase A: Preparation
-
Glassware Inspection: Ensure all glassware is free of cracks. Star cracks can propagate catastrophic failure if the reaction exotherms.
-
Solvent Selection: Avoid halogenated solvents (DCM,
) if possible. If used, never store azide/halogenated solvent mixtures for extended periods, as di- and tri-azidomethane (extremely explosive) can form over time [1].[2][3]
Phase B: Weighing & Transfer
Ethyl 11-azidoundecanoate is typically a liquid/oil.
-
Static Control: Use an antistatic gun if weighing into a plastic vessel, though glass is preferred.
-
The "Metal Spatula" Ban: Do not use metal spatulas if there is any risk of free sodium azide contamination in the source bottle. Use Teflon or ceramic tools.
Phase C: The "Copper Paradox" in Click Chemistry
Critical Warning: You are likely using Copper (Cu) to catalyze the reaction.
-
Safe: Organic Azide + Alkyne + Cu(I)
Triazole. -
Dangerous: Unreacted Sodium Azide (precursor) + Cu(I)
Copper Azide (Explosive). -
Protocol: Ensure your starting material is purified and free of ionic azide salts before adding copper catalysts.
Emergency & Disposal Workflow
The following diagram outlines the logical decision tree for handling spills and waste.
Figure 1: Decision logic for the safe management of organic azide waste, emphasizing pH control and deactivation.
Disposal Protocol Details
-
Never pour azide solutions down the drain.[3][4] This can create heavy metal azides in lead/copper piping [2].[5]
-
Deactivation: If you have unreacted azide waste, quench it. The preferred method for organic azides is reduction to the corresponding amine using Triphenylphosphine (Staudinger reaction) or TCEP.
-
Labeling: Clearly label waste containers: "Contains Organic Azides - DO NOT MIX WITH ACIDS."
References
-
University of California, San Diego (UCSD). "Synthesizing, Purifying, and Handling Organic Azides." UCSD Environmental Health & Safety. [Link]
-
Centers for Disease Control and Prevention (CDC). "Facts About Sodium Azide." CDC Emergency Preparedness. (Applicable for general azide toxicity and plumbing hazards). [Link]
-
Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences (PNAS). (Source for stability discussions of cyclooctynes/azides). [Link]
-
PubChem. "Ethyl 11-azidoundecanoate Compound Summary." National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
